molecular formula C10H10FNO4 B1507734 Ethyl 5-fluoro-2-methyl-3-nitrobenzoate CAS No. 1342359-36-7

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate

Cat. No.: B1507734
CAS No.: 1342359-36-7
M. Wt: 227.19 g/mol
InChI Key: XXIIRYGATOUXBZ-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C10H10FNO4 and its molecular weight is 227.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-fluoro-2-methyl-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-fluoro-2-methyl-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-fluoro-2-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4/c1-3-16-10(13)8-4-7(11)5-9(6(8)2)12(14)15/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIIRYGATOUXBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734518
Record name Ethyl 5-fluoro-2-methyl-3-nitrobenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID80734518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342359-36-7
Record name Ethyl 5-fluoro-2-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Infrared Spectroscopy of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of IR Spectroscopy in Pharmaceutical Intermediate Characterization

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate is a polysubstituted aromatic compound whose structural complexity makes it a valuable intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. The precise arrangement of its functional groups—an ester, a nitro group, a fluorine atom, and a methyl group on a benzene ring—governs its reactivity and suitability for downstream applications. Therefore, rigorous quality control and structural verification are paramount.

Infrared (IR) spectroscopy is an indispensable analytical technique for the rapid and non-destructive confirmation of such molecules. By probing the vibrational energies of a molecule's chemical bonds, an IR spectrum provides a unique "molecular fingerprint." This guide offers an in-depth analysis of the expected IR spectrum of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate, explains the underlying principles for spectral interpretation, and provides a robust experimental protocol for acquiring high-quality data.

Fundamental Principles of Molecular Vibrations

Infrared radiation causes the bonds within a molecule to vibrate in specific ways, primarily through stretching (a change in bond length) and bending (a change in bond angle). Each type of bond (e.g., C=O, N-O, C-H) vibrates at a characteristic frequency, which is dependent on the masses of the atoms and the strength of the bond. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, but only if the vibration causes a change in the molecule's dipole moment. The resulting absorption spectrum is a plot of transmittance versus wavenumber (cm⁻¹), where absorption bands indicate the presence of specific functional groups.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

For a solid sample like Ethyl 5-fluoro-2-methyl-3-nitrobenzoate, the Potassium Bromide (KBr) pellet method is a gold-standard technique for obtaining a high-resolution transmission spectrum.[1][2] The causality behind this choice is that finely ground KBr is transparent to infrared radiation and, under pressure, forms a crystalline matrix that holds the analyte, minimizing light scattering and producing a clear spectrum.

Step-by-Step Methodology for KBr Pellet Preparation:

  • Equipment Preparation: Ensure an agate mortar and pestle, die set, and hydraulic press are impeccably clean and dry.[3] Any contamination will appear in the final spectrum.

  • Sample Grinding: Weigh approximately 1-2 mg of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate.[1][3] Grind the sample in the agate mortar for 60 seconds to achieve a fine, consistent powder. This step is critical to reduce particle size below the wavelength of the IR radiation, thereby minimizing scattering effects.

  • Mixing with KBr: Add approximately 150-200 mg of spectroscopy-grade KBr powder to the mortar.[1][3] Briefly but thoroughly mix the sample and KBr by gentle grinding. Prolonged grinding should be avoided as KBr is hygroscopic and can absorb atmospheric moisture, which introduces broad O-H absorption bands around 3400 cm⁻¹.[1]

  • Pellet Formation: Transfer the mixture to the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure of approximately 8-10 metric tons for 1-2 minutes.[3][4][5] This pressure causes the KBr to flow and form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the resulting KBr pellet into the sample holder of an FT-IR spectrometer.

    • Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Spectral Interpretation and Analysis

The infrared spectrum of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate can be logically dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups. The interplay of electronic and steric effects from the various substituents results in a unique and diagnostic spectral fingerprint.

The High-Wavenumber Region (>2800 cm⁻¹)

This region is dominated by C-H stretching vibrations.

  • Aromatic C-H Stretch (3100-3000 cm⁻¹): Aromatic C-H bonds are stronger and vibrate at a slightly higher frequency than their aliphatic counterparts.[6] Expect weak to medium intensity peaks just above 3000 cm⁻¹.[6][7][8][9]

  • Aliphatic C-H Stretch (3000-2850 cm⁻¹): These absorptions arise from the methyl (-CH₃) and ethyl (-O-CH₂-CH₃) groups. Multiple bands of medium intensity are expected in this range due to symmetric and asymmetric stretching modes.[8][10]

The Carbonyl and Nitro Group Region (1800-1500 cm⁻¹)

This region contains the most intense and diagnostic peaks for the molecule.

  • Ester Carbonyl (C=O) Stretch (~1730-1745 cm⁻¹): The C=O stretch of an ester is one of the strongest absorptions in an IR spectrum.[10][11] For a typical aromatic ester like ethyl benzoate, this peak appears around 1726 cm⁻¹.[12] However, the substituents on the ring in this specific molecule exert significant electronic influence. The nitro group is a powerful electron-withdrawing group by both induction and resonance. This withdrawal of electron density from the benzene ring and, by extension, from the carbonyl carbon, strengthens the C=O double bond, leading to an increase in its vibrational frequency (a shift to a higher wavenumber). Therefore, the C=O stretch for Ethyl 5-fluoro-2-methyl-3-nitrobenzoate is predicted to be at a higher frequency than that of a simple aromatic ester, likely in the 1730-1745 cm⁻¹ range.

  • Aromatic Nitro (NO₂) Stretches (~1530 cm⁻¹ and ~1350 cm⁻¹): Aromatic nitro compounds display two characteristic and strong absorption bands.[13][14][15]

    • Asymmetric NO₂ Stretch: A strong band expected in the 1550-1475 cm⁻¹ range.[14][15]

    • Symmetric NO₂ Stretch: Another strong band expected between 1360-1290 cm⁻¹.[14][15] These two peaks are a definitive indicator of the nitro group's presence.

The Fingerprint Region (1600-600 cm⁻¹)

This region is complex, containing a multitude of stretching and bending vibrations. While challenging to interpret fully, it provides a unique fingerprint for the molecule.

  • Aromatic C=C Stretches (1600-1450 cm⁻¹): The benzene ring itself gives rise to several in-ring carbon-carbon stretching vibrations.[7][9][16] Expect a pair of bands, often around 1600 cm⁻¹ and 1475 cm⁻¹.[16]

  • Ester C-O Stretches (1300-1000 cm⁻¹): Esters characteristically show two C-O stretching bands: an asymmetric stretch (C(=O)-O) and a symmetric stretch (O-C-C).[11][12] These are typically strong and can be found between 1300-1100 cm⁻¹.[11]

  • Aryl-Fluorine (C-F) Stretch (~1250-1000 cm⁻¹): The C-F stretching vibration gives rise to a strong and characteristic absorption. Its position can be variable but is typically found in the 1250-1000 cm⁻¹ range for aromatic fluorine compounds.

  • C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The pattern of strong absorptions in this region is highly diagnostic of the substitution pattern on the benzene ring.[6][7][17] For a 1,2,3,5-tetrasubstituted ring, the remaining two adjacent hydrogens will give rise to a characteristic strong OOP bending absorption, typically in the 850-800 cm⁻¹ range.

Data Visualization and Summary

The logical workflow for acquiring and interpreting the IR spectrum is crucial for consistent and reliable analysis.

FTIR_Workflow Workflow for IR Analysis of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation Grind 1. Grind 1-2 mg Sample Mix 2. Mix with 200 mg KBr Grind->Mix Press 3. Press into Pellet (8-10 tons) Mix->Press Background 4. Run Background Scan Press->Background Acquire 5. Acquire Sample Spectrum Background->Acquire Region1 Analyze C-H Stretches (>3000, <3000 cm⁻¹) Acquire->Region1 Region2 Identify Key Stretches (C=O, NO₂, C=C) Region1->Region2 Region3 Analyze Fingerprint Region (C-O, C-F, C-H Bends) Region2->Region3 Correlate Correlate Bands to Structure Region3->Correlate Report Final Confirmation & Report Correlate->Report

Caption: Logical workflow for sample preparation, data acquisition, and spectral analysis.

The expected key absorption bands are summarized in the table below for quick reference.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Ar-H3100 - 3000Medium-Weak
C-H Stretch (Aliphatic)-CH₃, -CH₂-3000 - 2850Medium
C=O StretchEster1745 - 1730Strong, Sharp
C=C Stretch (In-ring)Aromatic Ring1600 - 1450Medium-Weak
NO₂ Asymmetric StretchNitro Group1550 - 1475Strong
NO₂ Symmetric StretchNitro Group1360 - 1290Strong
C-O StretchEster1300 - 1100Strong
C-F StretchAryl-Fluoride1250 - 1000Strong
C-H Out-of-Plane BendAromatic Ring850 - 800Strong

Conclusion

Infrared spectroscopy provides a powerful and definitive method for the structural confirmation of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate. By systematically analyzing the key regions of the spectrum, one can confidently identify the characteristic vibrations of the ester, nitro, aromatic, and alkyl functionalities. The strong and distinct absorptions of the carbonyl and nitro groups serve as primary diagnostic markers, while the complex pattern in the fingerprint region, particularly the C-O, C-F, and C-H bending vibrations, provides a unique fingerprint that confirms the molecule's identity and substitution pattern. This guide provides the technical foundation and practical protocol necessary for researchers and drug development professionals to reliably employ IR spectroscopy for the quality assessment of this important chemical intermediate.

References

  • Vertex AI Search Result. (n.d.). Infrared of nitro compounds.
  • LibreTexts. (n.d.). Nitro Groups.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
  • Vertex AI Search Result. (n.d.). Infrared spectra of aromatic rings.
  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Millersville University. (n.d.). IR Absorption Table.
  • Kross, R. D., & Fassel, V. A. (1957). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society. Retrieved from [Link]

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Academic Research. Retrieved from [Link]

  • Kross, R. D., & Fassel, V. A. (1956). Vibrational Spectra of Benzene Derivatives. II. Frequency Assignments in the CsBr Region. Journal of the American Chemical Society. Retrieved from [Link]

  • El-Adly, A. A., & Taha, M. (2020). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Prashanth, J., Ramesh, G., Naik, J. L., & Ramana Rao, G. (2015). Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. ResearchGate. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • University of Toronto. (2020). KBr Pellet Preparation for FTIR Analysis. YouTube. Retrieved from [Link]

  • Jose, C. I., & Phadke, R. S. (1953). An Infrared Study of Substitution in the Benzene Ring. Journal of the American Chemical Society. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 2-nitrobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Electron-Withdrawing Effects of Substituents in Ethyl 5-fluoro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its chemical reactivity and physical properties are profoundly influenced by the electronic effects of its substituents: a nitro group, a fluorine atom, and an ethyl ester group, all of which are electron-withdrawing. This guide provides a comprehensive analysis of the individual and collective electron-withdrawing effects of these substituents, delving into the underlying principles of inductive and resonance effects. We will explore how these electronic perturbations modulate the electron density of the benzene ring, impacting its reactivity towards electrophilic and nucleophilic reagents. Furthermore, this guide will present detailed protocols for the synthesis and spectroscopic characterization of this molecule, offering practical insights for its application in research and development.

Introduction: The Significance of Electron-Withdrawing Groups

In the realm of organic chemistry, the substituents on an aromatic ring are the primary determinants of its reactivity and physical characteristics. Electron-withdrawing groups (EWGs) are substituents that reduce the electron density of the benzene ring, rendering it more electron-poor.[1][2] This deactivation makes the ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution.[1][3] The electron-withdrawing nature of a substituent arises from two fundamental electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the electronegativity difference between the substituent and the carbon atom of the benzene ring. Highly electronegative atoms pull electron density towards themselves, creating a dipole moment and inducing a partial positive charge on the adjacent carbon atoms.[4] This effect weakens with distance from the substituent.

  • Resonance Effect (-M or -R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.[5] If a substituent has a π-system that can overlap with the π-system of the benzene ring, it can withdraw electron density through resonance.

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate possesses three distinct electron-withdrawing groups, each contributing to the overall electronic landscape of the molecule. Understanding their individual and synergistic effects is crucial for predicting the molecule's behavior in chemical reactions and biological systems.

Analysis of Individual Substituent Effects

The Nitro Group (-NO₂): A Potent Electron-Withdrawing Moiety

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[3][6] Its strong deactivating nature stems from both a potent inductive effect and a significant resonance effect.[7]

  • Inductive Effect: The nitrogen atom in the nitro group is bonded to two highly electronegative oxygen atoms, resulting in a strong pull of electron density from the benzene ring through the σ-bond.[8]

  • Resonance Effect: The nitro group can delocalize the π-electrons of the benzene ring onto its oxygen atoms, as depicted in the resonance structures below. This delocalization further reduces the electron density of the ring, particularly at the ortho and para positions.

The strong electron-withdrawing character of the nitro group significantly deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta position.[9]

The Fluorine Atom (-F): A Halogen's Duality

Halogens, including fluorine, exhibit a fascinating interplay of inductive and resonance effects.

  • Inductive Effect: Fluorine is the most electronegative element, and therefore, it exerts a strong electron-withdrawing inductive effect (-I), pulling electron density from the benzene ring.[4]

  • Resonance Effect: Due to the presence of lone pairs of electrons, fluorine can donate electron density to the benzene ring through resonance (+M).[10]

However, for halogens, the inductive effect generally outweighs the resonance effect.[11] This results in a net deactivation of the benzene ring towards electrophilic substitution. Interestingly, while being deactivating, the resonance effect of halogens still directs incoming electrophiles to the ortho and para positions.

The Ethyl Ester Group (-COOCH₂CH₃): A Moderately Deactivating Group

The ethyl ester group is a moderately electron-withdrawing substituent.

  • Inductive Effect: The carbonyl carbon of the ester group is double-bonded to an oxygen atom and single-bonded to another, both of which are more electronegative than carbon. This leads to an inductive withdrawal of electron density from the benzene ring.

  • Resonance Effect: The carbonyl group can withdraw π-electrons from the benzene ring through resonance, delocalizing the electron density onto the carbonyl oxygen. While the ester oxygen has lone pairs that can donate to the ring, the resonance withdrawal by the carbonyl group is the dominant effect.[5]

Similar to the nitro group, the ester group is a meta-director in electrophilic aromatic substitution reactions.[12]

The Synergistic Effect of Substituents in Ethyl 5-fluoro-2-methyl-3-nitrobenzoate

The presence of multiple electron-withdrawing groups on the same benzene ring results in a cumulative deactivation. In Ethyl 5-fluoro-2-methyl-3-nitrobenzoate, the nitro group, the fluorine atom, and the ethyl ester group work in concert to significantly reduce the electron density of the aromatic ring. This pronounced deactivation has several important consequences for the molecule's reactivity:

  • Reduced Reactivity towards Electrophiles: The molecule is highly deactivated towards electrophilic aromatic substitution. Reactions that would readily occur with benzene would require much harsher conditions for this compound.[13]

  • Enhanced Susceptibility to Nucleophiles: The electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups.

  • Directing Effects: The directing effects of the substituents will govern the regioselectivity of any substitution reactions. In cases of competing directing effects, the most strongly activating (or least deactivating) group typically dictates the position of substitution. However, in this molecule, all are deactivating, and the positions are already fixed.[14]

Quantitative Assessment: Hammett Constants

The electronic effects of substituents can be quantified using Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing ability of a substituent.[15]

SubstituentMeta (σm)Para (σp)
-NO₂+0.710+0.778
-F+0.337+0.062
-COOC₂H₅+0.37+0.45

Data sourced from Wikipedia's Hammett equation page.[16]

Positive Hammett constants indicate an electron-withdrawing effect, and the magnitude of the value reflects the strength of this effect. As the table shows, the nitro group has the largest positive values, confirming it as the strongest electron-withdrawing group among the three. The fluorine and ethyl ester groups also have positive values, indicating their electron-withdrawing nature. The cumulative effect of these substituents can be approximated by the sum of their Hammett constants, providing a quantitative measure of the overall electronic deactivation of the ring.

Experimental Protocols

Synthesis of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate

The synthesis of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate typically involves a two-step process starting from 5-fluoro-2-methylbenzoic acid.[17][18]

Step 1: Nitration of 5-fluoro-2-methylbenzoic acid [17]

  • To a solution of concentrated sulfuric acid (e.g., 700 mL), add 5-fluoro-2-methylbenzoic acid (e.g., 80 g, 520 mmol) portionwise at a temperature of -5 to 0 °C.

  • Prepare a nitrating mixture by adding concentrated nitric acid (e.g., 60.4 g, 624 mmol) to concentrated sulfuric acid (e.g., 60 mL).

  • Add the nitrating mixture dropwise to the benzoic acid solution while maintaining the temperature between -5 and 0 °C over approximately 1.5 hours.

  • After the addition is complete, stir the mixture at this temperature for an additional 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice with vigorous stirring.

  • Collect the resulting precipitate by filtration to obtain crude 5-fluoro-2-methyl-3-nitrobenzoic acid.

Step 2: Esterification of 5-fluoro-2-methyl-3-nitrobenzoic acid [18]

  • Dissolve the crude 5-fluoro-2-methyl-3-nitrobenzoic acid (e.g., 552 mmol) in ethanol.

  • Cool the solution to below 0 °C.

  • Slowly add thionyl chloride (e.g., 1100 mmol) dropwise to the solution.

  • After the addition, stir the reaction mixture and then heat to reflux for 4 to 5 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, slowly pour the mixture into ice water with stirring.

  • Collect the precipitated solid product by filtration and dry to yield Ethyl 5-fluoro-2-methyl-3-nitrobenzoate.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the key functional groups present in the molecule.

  • Aromatic C-H stretch: A characteristic peak around 3030 cm⁻¹.[19]

  • C=O stretch (ester): A strong absorption band in the range of 1735-1750 cm⁻¹.[20]

  • N-O asymmetric stretch (nitro): A strong absorption between 1550-1475 cm⁻¹.[21]

  • N-O symmetric stretch (nitro): An absorption between 1360-1290 cm⁻¹.[21]

  • C-O stretch (ester): Bands in the region of 1310-1250 cm⁻¹.[20]

  • Aromatic C=C stretch: Peaks in the 1450 to 1600 cm⁻¹ range.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the final product.

  • ¹H NMR: The aromatic protons will appear as distinct signals in the downfield region (typically > 7.0 ppm). The chemical shifts and coupling patterns will be influenced by the positions of the substituents. The ethyl group will show a characteristic quartet and triplet.

  • ¹³C NMR: The carbonyl carbon of the ester will appear significantly downfield. The aromatic carbons will have distinct chemical shifts depending on their proximity to the electron-withdrawing substituents. For example, the carbon attached to the nitro group will be shifted downfield.[22]

Visualization of Electronic Effects and Synthesis

Inductive and Resonance Effects

G cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (-M) Benzene_I Benzene Ring (Electron Deficient) NO2_I -NO₂ NO2_I->Benzene_I σ-bond polarization F_I -F F_I->Benzene_I σ-bond polarization COOEt_I -COOEt COOEt_I->Benzene_I σ-bond polarization Benzene_R Benzene Ring (Electron Deficient) NO2_R -NO₂ NO2_R->Benzene_R π-electron delocalization COOEt_R -COOEt COOEt_R->Benzene_R π-electron delocalization

Caption: Inductive and Resonance Electron-Withdrawing Effects.

Synthetic Workflow

G Start 5-fluoro-2-methylbenzoic acid Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 5-fluoro-2-methyl-3-nitrobenzoic acid Nitration->Intermediate Esterification Esterification (Ethanol, SOCl₂) Intermediate->Esterification Product Ethyl 5-fluoro-2-methyl-3-nitrobenzoate Esterification->Product Analysis Spectroscopic Characterization (IR, NMR) Product->Analysis

Caption: Synthetic workflow for Ethyl 5-fluoro-2-methyl-3-nitrobenzoate.

Applications in Drug Development and Materials Science

The unique electronic properties of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate make it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. The presence of multiple reactive sites and the overall electron-deficient nature of the aromatic ring allow for a variety of chemical transformations. For instance, the nitro group can be reduced to an amine, a key functional group in many biologically active molecules.[23] The fluorine atom can enhance metabolic stability and binding affinity in drug candidates. The ester can be hydrolyzed to a carboxylic acid or converted to other functional groups. This versatility makes it an important building block for creating complex molecular architectures with desired properties.

Conclusion

The electron-withdrawing effects of the nitro, fluoro, and ethyl ester substituents in Ethyl 5-fluoro-2-methyl-3-nitrobenzoate are a compelling example of how the electronic properties of an aromatic ring can be finely tuned. A thorough understanding of the interplay between inductive and resonance effects is paramount for predicting the reactivity of this and similar polysubstituted aromatic compounds. The synthetic and analytical protocols provided in this guide offer a practical framework for researchers to utilize this versatile molecule in their scientific endeavors, from the design of novel therapeutics to the development of innovative materials.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of the PARP Inhibitor Rucaparib

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the synthesis of Rucaparib (brand name Rubraca®), a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. Rucaparib is a clinically approved therapeutic for the treatment of certain types of ovarian and prostate cancers, particularly those with BRCA gene mutations.[1][2] This guide is designed to provide both the theoretical underpinnings and practical, step-by-step protocols for the chemical synthesis of this important pharmaceutical agent.

Introduction: The Significance of Rucaparib and PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[3] In healthy cells, PARP enzymes, particularly PARP1 and PARP2, play a key role in the repair of single-strand DNA breaks (SSBs). When these breaks occur, PARP binds to the damaged DNA and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins to the site.

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. These cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair SSBs. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into toxic DSBs.[2] With a compromised HR pathway, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality and is the cornerstone of the therapeutic efficacy of PARP inhibitors like Rucaparib.[2]

Rucaparib is a potent inhibitor of PARP1, PARP2, and PARP3.[2] Its chemical structure, 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one, is a tricyclic indole derivative. The synthesis of this complex molecule on an industrial scale presents several challenges, including the need for a robust, scalable, and cost-effective process.[4] This application note will delve into a well-established synthetic route, providing detailed protocols and explaining the rationale behind the chosen chemical transformations.

The Mechanism of PARP Inhibition by Rucaparib

The following diagram illustrates the central role of PARP in DNA repair and how Rucaparib disrupts this process, leading to synthetic lethality in BRCA-deficient cancer cells.

PARP_Inhibition_Mechanism cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Deficient Cancer Cell DNA_SSB_1 Single-Strand Break (SSB) PARP_Activation_1 PARP Activation DNA_SSB_1->PARP_Activation_1 recruits BER_1 Base Excision Repair (BER) PARP_Activation_1->BER_1 initiates DNA_Repair_1 DNA Repaired BER_1->DNA_Repair_1 DNA_SSB_2 Single-Strand Break (SSB) PARP_Activation_2 PARP Activation DNA_SSB_2->PARP_Activation_2 recruits PARP_Inhibition PARP Inhibition PARP_Activation_2->PARP_Inhibition Rucaparib Rucaparib Rucaparib->PARP_Inhibition causes Unrepaired_SSB Unrepaired SSB PARP_Inhibition->Unrepaired_SSB Replication DNA Replication Unrepaired_SSB->Replication DSB Double-Strand Break (DSB) Replication->DSB leads to Defective_HR Defective Homologous Recombination (HR) DSB->Defective_HR cannot be repaired by Cell_Death Apoptosis / Cell Death Defective_HR->Cell_Death

Figure 1: Mechanism of PARP inhibition by Rucaparib leading to synthetic lethality.

Synthetic Strategy Overview: The Pfizer Process Chemistry Route

Several synthetic routes to Rucaparib have been reported, including the initial medicinal chemistry route and more recent, highly efficient total syntheses.[4][5] This guide will focus on a well-documented process chemistry route developed by Pfizer, which is designed for scalability and robustness.[4] This route involves ten linear chemical steps and culminates in a multi-step purification process to yield the final active pharmaceutical ingredient (API) as the camsylate salt.[4]

The overall synthetic workflow can be visualized as follows:

Rucaparib_Synthesis_Workflow Start Starting Materials Indole_Formation Leimgruber-Batcho Indole Synthesis Start->Indole_Formation Tricyclic_Core Formation of the Tricyclic Azepinoindolone Core Indole_Formation->Tricyclic_Core Bromination Bromination of the Indole Ring Tricyclic_Core->Bromination Suzuki_Coupling Suzuki Coupling to Install the Phenyl Side Chain Bromination->Suzuki_Coupling Reductive_Amination Reductive Amination to Form the Methylamine Suzuki_Coupling->Reductive_Amination Purification Purification and Salt Formation Reductive_Amination->Purification Rucaparib Rucaparib Camsylate Purification->Rucaparib

Figure 2: Overall workflow for the synthesis of Rucaparib.

Detailed Experimental Protocols

Disclaimer: The following protocols are intended for informational purposes for qualified researchers and scientists. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The hazards of all reagents should be understood before use.

Part 1: Synthesis of the Tricyclic Azepinoindolone Core

This part of the synthesis focuses on the construction of the key tricyclic intermediate.

Step 1: Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a versatile method for preparing indoles from o-nitrotoluenes.[6]

  • Reaction: Condensation of 4-fluoro-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by reductive cyclization.

  • Rationale: This method is highly efficient for the synthesis of substituted indoles and avoids the harsh conditions of some classical indole syntheses.[6]

Protocol:

  • To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in anhydrous dimethylformamide (DMF, 5 vol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).

  • Heat the mixture to 110 °C and stir for 4 hours. Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Cool the reaction mixture to room temperature and add methanol (5 vol).

  • For the reductive cyclization, add Raney nickel (0.1 eq by weight) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at 50 °C for 6 hours.

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude indole intermediate. Purify by column chromatography on silica gel or by crystallization.

Step 2: Formation of the Azepinoindolone Ring

  • Reaction: Reaction of the indole intermediate with a suitable C2 building block, followed by cyclization.

  • Rationale: This step constructs the seven-membered lactam ring, which is a key structural feature of Rucaparib.

Protocol:

  • Dissolve the indole intermediate (1.0 eq) in dichloromethane (DCM, 10 vol).

  • Add trifluoroacetic acid (TFA, 1.1 eq) and 1-(dimethylamino)-2-nitroethylene (1.2 eq).[4]

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the resulting nitroalkene in a 9:1 mixture of ethanol and methanol (20 vol) and cool to 0 °C.[4]

  • Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude nitroalkane.

  • For the reductive cyclization to the lactam, dissolve the nitroalkane in acetic acid and treat with Raney nickel under a hydrogen atmosphere.[4]

  • After completion, filter the catalyst and neutralize the filtrate. Extract the product with an organic solvent and purify by crystallization to obtain the tricyclic azepinoindolone core.

Part 2: Functionalization and Final Assembly

Step 3: Bromination of the Indole Ring

  • Reaction: Selective bromination at the C2 position of the indole core.

  • Rationale: The bromo-indole is a key intermediate for the subsequent Suzuki coupling reaction.

Protocol:

  • Dissolve the tricyclic azepinoindolone (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and dichloromethane (CH₂Cl₂) (10 vol).[4]

  • Add pyridinium tribromide (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude bromo-indole can be purified by crystallization from a suitable solvent system.[4]

Step 4: Suzuki Coupling

  • Reaction: Palladium-catalyzed cross-coupling of the bromo-indole with 4-formylphenylboronic acid.

  • Rationale: The Suzuki coupling is a robust and versatile method for forming carbon-carbon bonds, allowing for the introduction of the phenyl side chain.[7] The choice of a palladium catalyst with a dppf ligand (Pd(dppf)Cl₂) is crucial for achieving good yields and reproducibility.[4]

Protocol:

  • In a reaction vessel, combine the bromo-indole (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a mixture of dimethylacetamide (DMAc) and water (4:1, 10 vol).

  • Degas the mixture by bubbling with nitrogen or argon for 30 minutes.

  • Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.025 eq).[4]

  • Heat the reaction mixture to 95 °C and stir for 2 hours.[4]

  • Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction to room temperature and add water to precipitate the product.[4]

  • Filter the solid, wash with water and then with methanol to obtain the crude aldehyde product.[4]

Step 5: Reductive Amination

  • Reaction: Formation of the methylamine side chain from the aldehyde via an imine intermediate.

  • Rationale: This step introduces the terminal methylamino group, which is important for the biological activity of Rucaparib. A two-step procedure involving the isolation of the imine intermediate is often preferred to avoid the formation of byproducts and the use of sodium cyanoborohydride, which can generate toxic hydrogen cyanide.[4]

Protocol:

  • Suspend the aldehyde from the previous step (1.0 eq) in methanol (10 vol).

  • Add a solution of methylamine (2.0 eq, e.g., 40% in water) and stir at room temperature for 2 hours to form the imine.

  • Isolate the imine intermediate by filtration and wash with cold methanol.[4]

  • Suspend the isolated imine in a mixture of methanol and THF (1:1, 10 vol).

  • Cool the suspension to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Adjust the pH to acidic with hydrochloric acid to form the HCl salt of Rucaparib.

  • The crude Rucaparib HCl salt can be isolated by filtration.

Part 3: Purification and Salt Formation

Step 6: Purification and Formation of the Camsylate Salt

  • Rationale: The final API is the camsylate salt, which has favorable physicochemical properties for formulation into tablets, such as high crystallinity and low hygroscopicity.[4] The purification process involves converting the HCl salt to the free base, followed by formation of the camsylate salt.

Protocol:

  • Dissolve the crude Rucaparib HCl salt in methanol.

  • Add aqueous sodium hydroxide to basify the solution and precipitate the Rucaparib free base.[4]

  • Filter the free base and wash with water.

  • For further purification, the free base can be slurried in THF to form a THF solvate, which is then filtered.[4]

  • Dissolve the purified Rucaparib free base in a suitable solvent such as acetone or a mixture of acetone and methanol.

  • Add a solution of (S)-(+)-camphorsulfonic acid (1.0 eq) in the same solvent.

  • Stir the mixture to induce crystallization of Rucaparib camsylate.

  • Filter the crystalline product, wash with the solvent, and dry under vacuum to obtain the final API.

Characterization and Quality Control

The identity and purity of the synthesized Rucaparib and its intermediates should be confirmed at each step using a combination of analytical techniques.

Compound Technique Expected Results
Intermediates¹H NMR, ¹³C NMRSpectra consistent with the expected chemical structure.
Mass Spectrometry (MS)Molecular ion peak corresponding to the calculated mass.
HPLCPurity assessment, typically >95% for intermediates.
Rucaparib Camsylate (Final Product)¹H NMR, ¹³C NMRCharacteristic peaks for both Rucaparib and camphorsulfonate moieties.
Mass Spectrometry (MS)Molecular ion peak for the Rucaparib free base.
HPLCHigh purity, typically >99.5% for the final API.
Elemental AnalysisConfirms the elemental composition of the salt.
X-ray Powder Diffraction (XRPD)Confirms the crystalline form of the camsylate salt.

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • N,N-Dimethylformamide (DMF): A known teratogen and liver toxicant. Avoid inhalation and skin contact.

    • Raney Nickel: Highly flammable when dry and pyrophoric. Must be handled as a slurry in water or alcohol.

    • Sodium Borohydride (NaBH₄): Reacts with water to produce flammable hydrogen gas. Handle with care and quench slowly.

    • Pyridinium Tribromide: Corrosive and a source of bromine. Handle with caution.

    • Palladium Catalysts: Can be toxic and should be handled with care.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Troubleshooting

Problem Possible Cause Suggested Solution
Low yield in Leimgruber-Batcho reactionIncomplete reaction or decomposition of starting materials.Ensure anhydrous conditions. Optimize reaction time and temperature.
Formation of byproducts in Suzuki couplingCatalyst deactivation or side reactions.Use high-purity reagents and solvents. Ensure proper degassing. Screen different palladium catalysts or ligands.
Incomplete reductive aminationInactive reducing agent or poor imine formation.Use fresh sodium borohydride. Ensure complete formation of the imine before adding the reducing agent.
Poor crystallinity of the final saltImpurities present or incorrect solvent system.Further purify the free base before salt formation. Screen different crystallization solvents and conditions (e.g., temperature, cooling rate).

References

  • Hughes, G. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development2017 , 21 (9), 1227–1244. [Link]

  • Cheon, C.-H. A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. RSC Advances2022 , 12 (35), 22863-22874. [Link]

  • Thomas, H. D. The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. Cancers2020 , 12 (3), 601. [Link]

  • Sun, K.; et al. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Clinical Pharmacokinetics2022 , 61 (11), 1525-1547. [Link]

  • WO2019115000A1 - Process for the preparation of rucaparib and novel synthesis intermedi
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  • Reddy, B. V. S.; et al. Development of Stability Indicating New RP- HPLC Method and Validation for The Estimation of Rucaparib in Pure Form and Marketed. Journal of Pharmaceutical Research International2021 , 33-46. [Link]

  • Goundry, W. R.; et al. PARP-1 expression, activity, and inhibition by rucaparib in BRCA2 mutant and corrected cells. Cancer Drug Resistance2020 , 3(3), 542-553. [Link]

  • WO2019130229A1 - Methods and intermedi
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  • Gillmore, A. T.; et al. Multkilogram Scale-Up of a Reductive Alkylation Route to a Novel PARP Inhibitor. Organic Process Research & Development2012 , 16 (12), 1897-1904. [Link]

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  • The Pictet-Spengler Reaction Updates Its Habits. Molecules2016 , 21(4), 430. [Link]

  • A SENSITIVE BIO ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RUCAPARIB IN HUMAN PLASMA BY LC-ESI-MS/MS. International Journal of Pharmaceutical Sciences and Research2020 , 11(8), 3901-3909. [Link]

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  • Hopkins, T. A.; et al. Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. Nucleic Acids Research2022 , 50(22), 12692-12710. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The synthesis is typically a two-step process: the electrophilic nitration of 5-fluoro-2-methylbenzoic acid, followed by the esterification of the resulting nitrobenzoic acid. Each step presents unique challenges that require careful control of reaction parameters to achieve high yield and purity.

This document provides in-depth, field-proven insights based on established chemical principles and published methodologies.

Overall Synthesis Pathway

The successful synthesis of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate hinges on two sequential reactions:

  • Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring of 5-fluoro-2-methylbenzoic acid.

  • Esterification: Conversion of the carboxylic acid group (-COOH) to an ethyl ester (-COOCH₂CH₃).

G cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification A 5-fluoro-2-methylbenzoic acid B 5-fluoro-2-methyl-3-nitrobenzoic acid A->B Nitrating Agent (e.g., HNO₃ / H₂SO₄) C 5-fluoro-2-methyl-3-nitrobenzoic acid D Ethyl 5-fluoro-2-methyl-3-nitrobenzoate C->D Ethanol (EtOH) Acid Catalyst (e.g., H₂SO₄)

Caption: Two-step synthesis of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Part A: Nitration of 5-fluoro-2-methylbenzoic acid

The nitration of substituted benzoic acids can be complex due to the competing directing effects of the substituents and the deactivating nature of the ring.

Question 1: My nitration yield is low, and I have a significant amount of unreacted starting material. What's going wrong?

Answer: This is a common issue stemming from the low reactivity of the substrate. The fluorine, methyl, and carboxylic acid groups all influence the electronic nature of the aromatic ring. While the methyl group is activating, the fluoro and carboxylic acid groups are deactivating, making the ring less susceptible to electrophilic attack.[1]

Probable Causes & Solutions:

  • Insufficient Nitrating Agent Strength: A standard mixture of concentrated nitric and sulfuric acids may not be potent enough. Sulfuric acid's role is to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). If the concentration of this ion is too low, the reaction will be slow or incomplete.

    • Solution: Employ a stronger nitrating agent. A mixture of fuming nitric acid and oleum (sulfuric acid containing excess SO₃) has been shown to significantly increase the yield and purity of the desired product, 5-fluoro-2-methyl-3-nitrobenzoic acid.[2] Oleum is a powerful dehydrating agent and increases the concentration of the nitronium ion.

  • Low Reaction Temperature: While low temperatures are crucial for selectivity (see Question 2), a temperature that is too low can excessively slow down the reaction rate for a deactivated substrate.

    • Solution: Carefully optimize the reaction temperature. Start with a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to maintain control, then consider allowing the reaction to slowly warm to a slightly higher temperature (e.g., 10-15 °C) while monitoring its progress via TLC or HPLC.[3]

  • Short Reaction Time: Deactivated substrates require longer reaction times for completion.

    • Solution: Increase the reaction time and monitor the disappearance of the starting material. A typical reaction might run for several hours.

G start Low Nitration Yield c1 Is starting material present? (TLC/HPLC) start->c1 c2 Reaction too slow? c1->c2 Yes c3 Nitrating agent strong enough? c2->c3 No, time is sufficient s1 Increase reaction time. Monitor progress. c2->s1 Yes s2 Carefully increase temperature. (e.g., 0°C -> 10°C) c3->s2 Yes, but temp is very low s3 Use stronger nitrating agent. (Fuming HNO₃ / Oleum) c3->s3 No, using std. HNO₃/H₂SO₄

Caption: Troubleshooting workflow for low nitration yield.

Question 2: My product is a mixture of isomers. How can I improve regioselectivity for the 3-nitro product?

Answer: The formation of regioisomers is a significant challenge. The substituents direct the incoming nitro group to different positions:

  • -CH₃ (Methyl): Ortho-, para-director (activating)

  • -F (Fluoro): Ortho-, para-director (deactivating)

  • -COOH (Carboxylic Acid): Meta-director (deactivating)

The desired 3-nitro isomer is formed when nitration occurs ortho to the methyl group, ortho to the fluorine, and meta to the carboxylic acid. The challenge is to prevent nitration at other positions.

Probable Causes & Solutions:

  • High Reaction Temperature: Higher temperatures provide more energy for the reactants to overcome the activation barriers for the formation of less-favored isomers. This reduces the selectivity of the reaction.[4]

    • Solution: Maintain strict temperature control, especially during the addition of the nitrating agent. Keeping the reaction temperature between -5 to +15 °C is often preferred for selective nitrations.[3] Performing the addition dropwise to a well-stirred, cooled solution of the substrate is critical to dissipate heat and prevent localized temperature spikes.[5]

Question 3: I'm observing the formation of a di-nitrated byproduct. How can I avoid this?

Answer: Di-nitration occurs when the initial product, 5-fluoro-2-methyl-3-nitrobenzoic acid, undergoes a second nitration. Although the ring is now highly deactivated, aggressive reaction conditions can force a second substitution.

Probable Causes & Solutions:

  • Excess Nitrating Agent: Using a large excess of the nitrating mixture increases the likelihood of a second nitration event.

    • Solution: Use a carefully controlled stoichiometry of the nitrating agent. A slight excess (e.g., 1.1-1.2 equivalents) is often sufficient.

  • High Reaction Temperature: As with isomer formation, higher temperatures can promote di-nitration.[6]

    • Solution: Maintain low temperatures throughout the reaction. A patent focused on improving this synthesis notes that using oleum and fuming nitric acid not only increases yield but also keeps the content of the undesired dinitro derivative low.[2]

Part B: Fischer Esterification of 5-fluoro-2-methyl-3-nitrobenzoic acid

Fischer esterification is an equilibrium-driven reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst.[7]

Question 1: My esterification reaction is not going to completion, resulting in low yield.

Answer: The primary challenge in Fischer esterification is that it is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, hydrolyzing the ester.[8]

Probable Causes & Solutions:

  • Equilibrium Limitation: The reaction has reached equilibrium without consuming all the starting material.

    • Solution (Le Châtelier's Principle): Use a large excess of the alcohol (ethanol in this case). This shifts the equilibrium towards the product side. Using ethanol as the solvent is a common and effective strategy.[9] Another approach is to remove water as it is formed, for example, by using a Dean-Stark apparatus, although this is more common for higher-boiling alcohols.

  • Presence of Water: The starting 5-fluoro-2-methyl-3-nitrobenzoic acid may not be completely dry.

    • Solution: Ensure the starting material is thoroughly dried before the reaction. Water in the reagents will inhibit the forward reaction.[8]

  • Insufficient Catalyst: The acid catalyst (typically concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol. Too little catalyst results in a slow reaction.

    • Solution: Use a catalytic amount of a strong acid. For a small-scale reaction, a few drops to 0.1 equivalents of concentrated sulfuric acid is typical.[8] Alternatively, thionyl chloride (SOCl₂) can be used to first form the more reactive acyl chloride, which then reacts readily with ethanol.[10]

Question 2: During workup, my product seems to be hydrolyzing back to the carboxylic acid.

Answer: This indicates the presence of water under acidic or basic conditions during the purification steps, which can catalyze the reverse reaction.

Probable Causes & Solutions:

  • Aqueous Workup: Washing with aqueous solutions (e.g., sodium bicarbonate to neutralize the acid catalyst) can lead to hydrolysis if the ester is not quickly separated into an organic layer.

    • Solution: After neutralization, immediately extract the ester into a water-immiscible organic solvent (like ethyl acetate or dichloromethane). Wash the organic layer with brine to remove residual water, and then dry it thoroughly with an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) before solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor for improving the overall yield of this two-step synthesis? A1: For the nitration step, the most critical factor is the choice and control of the nitrating agent and temperature . Using a stronger system like fuming nitric acid/oleum can dramatically increase the conversion of the deactivated starting material while maintaining low temperatures (-5 to 15 °C) is key to ensuring high regioselectivity and minimizing byproducts.[2][3] For the esterification, the most important factor is driving the equilibrium forward by using a large excess of ethanol and ensuring anhydrous conditions.[8]

Q2: Can this synthesis be performed in a single pot? A2: A one-pot or "two-step conversion" is possible and has been reported.[2] In this approach, after the nitration is complete, the reaction mixture is not worked up. Instead, ethanol is added directly to begin the esterification. While this can be more efficient in terms of time and handling, it can also be more challenging to optimize. Impurities from the nitration step can interfere with the esterification, and yields may be lower than a well-executed two-step process with isolation of the intermediate. A reported yield for a two-step conversion was 52%.[2]

Q3: What is the best method for purifying the final product, Ethyl 5-fluoro-2-methyl-3-nitrobenzoate? A3: The most common and effective method is recrystallization .[5][11] A mixed solvent system, such as ethanol/water, is often effective. The crude product is dissolved in a minimum amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy (the cloud point), after which a small amount of ethanol is added to redissolve the solid. Slow cooling will then yield pure crystals.[11] If recrystallization is insufficient to remove persistent impurities, column chromatography on silica gel can be used.[2]

Q4: What are the primary safety concerns when performing this synthesis? A4: The nitration step involves highly corrosive and reactive acids. Concentrated and fuming nitric acid, sulfuric acid, and oleum can cause severe chemical burns.[11] These reactions are also highly exothermic. It is imperative to:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Work in a well-ventilated fume hood.

  • Add reagents slowly and in a controlled manner, with efficient cooling and stirring to manage heat generation.

  • Quench the reaction by pouring it slowly onto crushed ice, never the other way around.[5][12]

Optimized Experimental Protocols

Protocol 1: High-Yield Nitration of 5-fluoro-2-methylbenzoic acid

(Adapted from patent literature for improved yield and purity[2])

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 5-fluoro-2-methylbenzoic acid. Cool the flask to 0 °C in an ice-salt bath.

  • Acid Mixture: Slowly add a pre-cooled mixture of concentrated sulfuric acid (98%) and oleum (e.g., 20% SO₃). Stir until the solid is completely dissolved, maintaining the temperature below 10 °C.

  • Nitration: Add fuming nitric acid dropwise via the dropping funnel to the stirred solution. The rate of addition should be carefully controlled to maintain the internal temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 2-3 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Workup: Slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation: The solid precipitate, 5-fluoro-2-methyl-3-nitrobenzoic acid, is collected by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the product under vacuum to a constant weight. This material is typically of sufficient purity for the next step.

Protocol 2: Fischer Esterification

(Adapted from standard Fischer esterification procedures[8][9])

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the dried 5-fluoro-2-methyl-3-nitrobenzoic acid (1.0 eq).

  • Reagents: Add a large excess of absolute ethanol (e.g., 10-20 eq), which also serves as the solvent.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 4-8 hours. The reaction should be monitored by TLC until the starting carboxylic acid is no longer visible.

  • Cooling & Quenching: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude ethyl 5-fluoro-2-methyl-3-nitrobenzoate.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture.[11]

Data Summary: Comparison of Nitration Conditions
Nitrating AgentStarting MaterialReported YieldPurity/ObservationsReference
Fuming HNO₃ / H₂SO₄ conc.5-fluoro-2-methylbenzoic acid~45%Mixture of various regioisomers and by-products.US2005/0272823 A1[2]
Fuming HNO₃ / Oleum5-fluoro-2-methylbenzoic acidSignificantly HigherHigher purity, colorless product, low dinitro derivative.US11001552B2[2]
Conc. HNO₃ / Conc. H₂SO₄Methyl Benzoate81-85%Good yield, but temperature control is critical to avoid byproducts.Organic Syntheses[4]
References
  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Preparation of Methyl 3-nitrobenzoate. University of South Alabama. [Link]

  • Methyl m-nitrobenzoate. Organic Syntheses Procedure. [Link]

  • CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Nitration of methyl benzoate. Royal Society of Chemistry. [Link]

  • Fischer Esterification of 3-nitrobenzoic acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab. [Link]

  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research. [Link]

  • EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?. Reddit. [Link]

  • Toluene Nitration Results. Sciencemadness Discussion Board. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. ResearchGate. [Link]

  • Singleton Saturday: Nitration of Toluene. Corin Wagen. [Link]

  • EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
  • CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • Nitration of Substituted Aromatic Rings and Rate Analysis. University of Colorado Boulder. [Link]

  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab. [Link]

  • 3: Esterification (Experiment). Chemistry LibreTexts. [Link]

  • 5-Fluoro-3-methyl-2-nitrobenzoicacid. MySkinRecipes. [Link]

  • Process for the preparation of 5-fluoro-2-nitrobenzoic acid. Justia Patents. [Link]

  • Ethyl 4-fluoro-3-nitrobenzoate. NCBI. [Link]

  • Di-nitration troubleshooting. Reddit. [Link]

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Identifying and minimizing byproducts in the synthesis of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate. This important intermediate, notably used in the preparation of pharmaceuticals like Rucaparib, presents a common yet critical challenge in synthetic chemistry: controlling regioselectivity during electrophilic aromatic nitration to minimize byproduct formation.[1]

Our goal is to move beyond simple procedural outlines. This guide provides in-depth, field-proven insights into the causality behind experimental choices, offering robust troubleshooting strategies and validated protocols to ensure the synthesis is both efficient and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis, providing concise, expert-backed answers.

Q1: What is the most common and reliable synthetic route for Ethyl 5-fluoro-2-methyl-3-nitrobenzoate?

The most prevalent and often highest-yielding method involves a two-step process:

  • Nitration: The selective nitration of 5-fluoro-2-methylbenzoic acid using a mixed acid system (e.g., fuming nitric acid and oleum or concentrated sulfuric acid).[1]

  • Esterification: The subsequent Fischer esterification of the resulting 5-fluoro-2-methyl-3-nitrobenzoic acid with ethanol in the presence of an acid catalyst.[2]

While direct nitration of the ethyl ester of 5-fluoro-2-methylbenzoic acid is possible, nitrating the free acid first often provides better control over the reaction and simplifies purification of the intermediate.

Q2: What are the primary byproducts I should anticipate in this synthesis?

Byproduct formation is the principal challenge. You should expect to encounter:

  • Regioisomers: The directing effects of the substituents on the aromatic ring (ortho, para-directing -CH₃ and -F; meta-directing -COOH) lead to the formation of other nitro-isomers. The most common is likely 5-fluoro-2-methyl-4-nitrobenzoic acid .

  • Dinitro Compounds: Over-nitration, caused by harsh reaction conditions, can lead to the formation of dinitrobenzoic acid derivatives.[1]

  • Unreacted Starting Material: Incomplete nitration will result in the presence of 5-fluoro-2-methylbenzoic acid in your intermediate product.[3]

  • Oxidative Byproducts: Although less common with strict temperature control, the strong oxidizing nature of the nitrating mixture can potentially lead to oxidation of the methyl group.

Q3: Why is stringent temperature control so critical during the nitration step?

The nitration of aromatic compounds is a highly exothermic reaction.[4] Failure to maintain low and stable temperatures (typically 0-15°C) has two major negative consequences:

  • Reduced Selectivity: Higher temperatures provide the activation energy needed to form less-favored regioisomers, decreasing the purity of the desired 3-nitro product.

  • Increased Dinitration: The reaction rate increases exponentially with temperature, making it difficult to stop the reaction at the mono-nitro stage, thus leading to the formation of unwanted dinitro byproducts.[3]

Q4: What are the most effective analytical techniques for identifying and quantifying these byproducts?

A multi-technique approach is recommended for robust quality control:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the desired product and its isomers. A well-developed HPLC method can effectively separate regioisomers and provide accurate percentages of each component in the mixture.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying the molecular weight of volatile byproducts, confirming their identity. Derivatization may be necessary for the carboxylic acid intermediates.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for unambiguous structural confirmation of the desired product and isolated byproducts. The proton (¹H) and carbon (¹³C) NMR spectra will show distinct splitting patterns and chemical shifts for each isomer.

Section 2: Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the synthesis.

ProblemProbable Cause(s)Recommended Solutions & Scientific Rationale
Low Yield of Desired Product 1. Incomplete reaction. 2. Suboptimal nitrating agent strength. 3. Product loss during workup/purification.1. Extend Reaction Time: Monitor the reaction by TLC or HPLC to ensure full consumption of the starting material. 2. Strengthen Nitrating Agent: The active electrophile is the nitronium ion (NO₂⁺).[8][9] Its formation is favored in highly acidic, low-water conditions. Consider using fuming nitric acid and/or oleum (H₂SO₄ containing SO₃) to increase the concentration of NO₂⁺ and drive the reaction to completion.[1] 3. Optimize Purification: Minimize the amount of solvent used for recrystallization to prevent excessive loss of product in the mother liquor. Ensure the pH is correctly adjusted during extraction steps to maximize partitioning into the desired phase.
High Levels of Regioisomeric Byproducts 1. Reaction temperature too high. 2. Poor mixing or rapid addition of reagents. 3. Incorrect choice of nitrating agent.1. Maintain Strict Temperature Control: Keep the reaction temperature between 0-10°C throughout the addition of the nitrating mixture. 2. Ensure Slow & Controlled Addition: Add the nitrating mixture dropwise to the substrate solution with vigorous stirring. This prevents localized high concentrations and temperature spikes that favor the formation of alternative isomers.[3] 3. Consider Alternative Reagents: For some substrates, milder nitrating agents like acetyl nitrate (formed in situ from nitric acid and acetic anhydride) can offer different selectivity.[10]
Presence of Dinitro Compounds 1. Reaction temperature significantly exceeded the set point. 2. Excess of nitrating agent used. 3. Prolonged reaction time after starting material is consumed.1. Improve Thermal Management: Use an ice/salt bath for better cooling and ensure the reaction vessel is not too large for the bath. 2. Use Stoichiometric Control: Carefully control the molar equivalents of nitric acid. Use a slight excess (e.g., 1.1-1.2 equivalents) but avoid a large excess. 3. Monitor Reaction Progress: Stop the reaction promptly once the starting material has been consumed, as determined by TLC or a quick HPLC check.
Crude Product is a Dark Brown Solid or Oil 1. Oxidation of the substrate or product. 2. Formation of polymeric side products.1. Lower Reaction Temperature: High temperatures can promote oxidative side reactions. 2. Purify Starting Materials: Ensure the starting 5-fluoro-2-methylbenzoic acid is pure. Impurities can often lead to discoloration and side reactions. 3. Perform an Activated Carbon Wash: During the workup, dissolving the crude product in a suitable solvent and treating it with activated carbon before recrystallization can often remove colored impurities.

Section 3: Key Experimental Protocols

These protocols are optimized for high purity and yield, incorporating critical quality control steps.

Protocol 1: High-Purity Synthesis of 5-Fluoro-2-methyl-3-nitrobenzoic Acid

Scientist's Note: This protocol utilizes fuming nitric acid and oleum to generate a powerful nitrating medium, which has been shown to improve yield and purity by minimizing water content and maximizing the concentration of the nitronium ion.[1]

Step-by-Step Methodology:

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 3.0 mL per 1 g of starting material). Cool the flask to 0°C in an ice/salt bath.

  • Substrate Addition: Slowly add 5-fluoro-2-methylbenzoic acid (1.0 eq) to the cold sulfuric acid while stirring, ensuring the temperature does not exceed 10°C.

  • Nitrating Mixture Preparation: In a separate, dry beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (≥90%, 1.1 eq) to oleum (20% SO₃, 1.5 mL per 1 g of starting material) at 0°C.

  • Nitration: Add the prepared nitrating mixture to the dropping funnel and add it dropwise to the reaction flask over 45-60 minutes. Crucially, maintain the internal reaction temperature between 0-5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. Monitor the reaction's completion by taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid).

  • Workup: Once the reaction is complete, very slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice (approx. 10 g of ice per 1 g of starting material).

  • Isolation: The product will precipitate as a solid. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with ice-cold water until the filtrate is neutral (pH ~6-7).

  • Drying: Dry the solid under vacuum at 50°C to yield 5-fluoro-2-methyl-3-nitrobenzoic acid, typically as a yellow or off-white solid.

Protocol 2: Fischer Esterification to Ethyl 5-fluoro-2-methyl-3-nitrobenzoate

Scientist's Note: This is a classic equilibrium-driven reaction. Using a large excess of ethanol and a strong acid catalyst drives the equilibrium towards the ester product.[2] It is critical that the starting nitro-acid is completely dry, as any water will push the equilibrium back towards the starting materials.[2]

Step-by-Step Methodology:

  • Setup: To a round-bottom flask containing the dry 5-fluoro-2-methyl-3-nitrobenzoic acid (1.0 eq), add anhydrous ethanol (20 mL per 1 g of acid).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq) to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting acid spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Quenching: Slowly pour the concentrated mixture into a beaker of ice water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or isopropanol to obtain pure Ethyl 5-fluoro-2-methyl-3-nitrobenzoate.[11]

Protocol 3: HPLC Method for Isomer Quantification
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic or Gradient elution. A good starting point is a mixture of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid). Example Gradient: Start with 40% Acetonitrile, ramp to 70% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve a small, accurately weighed amount of the crude product in the mobile phase.

Section 4: Mechanistic Insights & Visualizations

Understanding the underlying mechanisms is key to controlling the reaction outcome.

Mechanism of Aromatic Nitration

The reaction proceeds via electrophilic aromatic substitution. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the key reacting species.

Nitration_Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack & Resonance cluster_2 Step 3: Deprotonation & Aromatization HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ Nitronium NO₂⁺ (Nitronium Ion) Protonated_HNO3->Nitronium - H₂O H2O H₂O StartMat 5-Fluoro-2-methyl- benzoic Acid SigmaComplex Arenium Ion (Sigma Complex) StartMat->SigmaComplex + NO₂⁺ SigmaComplex_deprot Arenium Ion Product 5-Fluoro-2-methyl- 3-nitrobenzoic Acid SigmaComplex_deprot->Product - H⁺ (restores aromaticity)

Caption: The three-step mechanism of electrophilic aromatic nitration.

Regioselectivity and Byproduct Formation

The substituents on the ring direct the incoming nitro group. The interplay of these directing effects determines the product distribution. The methyl and fluoro groups are ortho/para directing activators, while the carboxylic acid is a meta directing deactivator. The desired 3-nitro product is formed due to the directing influence of the carboxylic acid group and steric hindrance at other positions.

Byproduct_Formation cluster_products Potential Mono-Nitration Products Start 5-Fluoro-2-methylbenzoic Acid Desired Desired Product Ethyl 5-fluoro-2-methyl-3-nitrobenzoate Start->Desired + NO₂⁺ (Attack at C3) Byproduct1 Major Byproduct Ethyl 5-fluoro-2-methyl-4-nitrobenzoate Start->Byproduct1 + NO₂⁺ (Attack at C4) Byproduct2 Minor Byproduct Ethyl 5-fluoro-2-methyl-6-nitrobenzoate Start->Byproduct2 + NO₂⁺ (Attack at C6) Dinitro Over-Nitration Dinitro Byproducts Desired->Dinitro + NO₂⁺ (Harsh Conditions) Byproduct1->Dinitro + NO₂⁺ (Harsh Conditions) Byproduct2->Dinitro + NO₂⁺ (Harsh Conditions)

Caption: Pathways to the desired product and common byproducts.

Analytical Workflow for Quality Control

A systematic workflow is essential for characterizing the crude reaction mixture and final product.

QC_Workflow Sample Crude Reaction Sample TLC TLC Analysis (Quick Check for Completion) Sample->TLC HPLC HPLC Analysis (Quantify Isomer Ratio) Sample->HPLC LCMS LC-MS Analysis (Confirm Molecular Weights) HPLC->LCMS If peaks are unknown Decision Purity Meets Specification? HPLC->Decision NMR NMR Spectroscopy (Confirm Structure) Final Final Pure Product Decision->Final Yes Repurify Re-crystallize or Chromatography Decision->Repurify No Final->NMR For final characterization Repurify->HPLC

Caption: A typical analytical workflow for reaction monitoring and quality control.

References

  • Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Preparation of Methyl 3-nitrobenzoate. University of South Alabama. [Link]

  • Preparation method of 3-methoxy-2-nitrobenzoate.
  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]

  • Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society. [Link]

  • Nitration of aromatic compounds. YouTube. [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]

  • Dynamics and the Regiochemistry of Nitration of Toluene. PMC - NIH. [Link]

  • DISCRIMINATION OF NITRO AROMATIC ISOMERS IN CONDENSED PHASE BASED ON COINCIDENCE ION/PHOTON DETECTION UNDER LASER EXCITATION. ResearchGate. [Link]

  • Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. YouTube. [Link]

  • Fischer Esterification of 3-ntrobenzoic acid 2017. Truman ChemLab. [Link]

  • Production process of 2-fluoro-3-nitrobenzoic acid.
  • Nitration and aromatic reactivity. Ingold, C. K. (1953). Structure and mechanism in organic chemistry.
  • Analytical methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Aromatic Nitration and Sulfonation. Chemistry LibreTexts. [Link]

  • High-performance liquid chromatography determination of nitrated polycyclic aromatic hydrocarbons by indirect fluorescence detection. Sultan Qaboos University House of Expertise. [Link]

  • Review of the Methods for Selective Nitration of Toluene. Łukasiewicz-IPO. [Link]

  • Fischer Esterification of 3-ntrobenzoic acid. Truman State University. [Link]

  • ANALYTICAL METHODS. Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf - NIH. [Link]

  • Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • Aromatic Nitration. BYJU'S. [Link]

  • Process for preparing nitro benzoic acid alkyl esters.
  • 5-Fluoro-3-methyl-2-nitrobenzoicacid. MySkinRecipes. [Link]

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Technical Support Center: Purifying Nitrobenzoate Esters via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of nitrobenzoate esters using column chromatography. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the complexities of these separations. My aim is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the column chromatography of nitrobenzoate esters. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing step-by-step solutions.

Issue 1: Poor Separation Between Nitrobenzoate Isomers (o-, m-, p-)

Question: I'm struggling to resolve the ortho, meta, and para isomers of my nitrobenzoate ester. My TLC shows distinct spots, but they co-elute from the column. What's going wrong?

Answer: This is a classic challenge. The polarity differences between nitrobenzoate isomers can be subtle, making baseline separation difficult. The issue often stems from a suboptimal mobile phase, improper column packing, or overloading.

Underlying Causes & Mechanistic Explanation:

  • Insufficient Polarity Difference in Eluent: The separation of these isomers on a polar stationary phase like silica gel relies on fine-tuning the polarity of the mobile phase.[1][2] The nitro and ester groups' positions dictate the molecule's overall dipole moment and its interaction with the silica. A mobile phase that is too polar will move all isomers too quickly up the column, resulting in poor resolution. Conversely, a mobile phase that is not polar enough will lead to very slow elution and band broadening, which also degrades separation.

  • Column Overloading: Applying too much sample relative to the amount of stationary phase is a common mistake.[3] When the stationary phase becomes saturated, the excess analyte molecules travel with the mobile phase front, leading to broad, overlapping peaks. As a general rule, the sample mass should not exceed 1-5% of the stationary phase mass for effective separation.[3]

  • Poor Column Packing: An improperly packed column with channels or cracks will lead to an uneven flow of the mobile phase. This causes significant band broadening and ruins separation.

Step-by-Step Troubleshooting Protocol:

  • Re-optimize the Mobile Phase with TLC: Thin-Layer Chromatography (TLC) is your most powerful tool for method development.[4][5]

    • Aim for a solvent system that gives the target compound an Rf value of approximately 0.2-0.35.[6][7] This generally provides the best chance for good separation on a column.

    • Test various binary solvent systems. A common starting point for nitroaromatics is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[8][9] For methyl m-nitrobenzoate, an 8:2 hexane/ethyl acetate system has been shown to be effective.[6]

    • If you have authentic standards of your isomers, co-spot them on the TLC plate to confirm their relative polarities and ensure your chosen solvent system can resolve them.

  • Properly Pack the Column:

    • Use the "slurry method" for packing. Mix your silica gel with the initial, least polar mobile phase to create a homogenous slurry.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disruption when adding the sample and eluent.

  • Refine Sample Loading:

    • If you are performing liquid loading, dissolve your crude sample in the minimum amount of the mobile phase or a less polar solvent.[10]

    • For compounds with poor solubility in the mobile phase, consider dry loading.[11] Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent completely before carefully adding the dried powder to the top of your column.[11]

Issue 2: Peak Tailing of the Purified Nitrobenzoate Ester

Question: My nitrobenzoate ester is eluting as a broad, tailing peak instead of a sharp band. How can I improve the peak shape?

Answer: Peak tailing is a frequent problem, especially with polar compounds like nitrobenzoate esters.[12] It indicates a non-ideal interaction between your compound and the stationary phase, often involving secondary retention mechanisms.[12]

Underlying Causes & Mechanistic Explanation:

  • Secondary Interactions with Silica: Standard silica gel has acidic silanol groups (Si-OH) on its surface. The polar nitro and ester groups of your molecule can interact strongly with these sites, leading to a secondary, non-ideal retention mechanism that causes tailing.[12][13]

  • Sample Overload: As mentioned before, overloading the column can lead to peak tailing.

  • Mobile Phase pH (in Reversed-Phase): While less common for preparative scale, if using reversed-phase chromatography, the pH of the mobile phase can significantly impact peak shape for ionizable compounds.[14]

Step-by-Step Troubleshooting Protocol:

  • Optimize the Mobile Phase:

    • For normal-phase silica gel chromatography, adding a small amount (0.1-1%) of a polar modifier like triethylamine (for basic compounds) or acetic acid/formic acid (for acidic compounds) to your mobile phase can help. These modifiers compete with your analyte for the active silanol sites, masking the secondary interactions and resulting in sharper peaks.

    • For reversed-phase purification of a compound like 3-nitrobenzoic acid, adding a small amount of an acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.[14]

  • Consider an Alternative Stationary Phase:

    • If tailing persists, your compound may not be stable on silica gel.[15] Consider using a deactivated or end-capped silica gel, which has fewer free silanol groups.

    • Alumina (neutral or basic) can be a good alternative for compounds that are sensitive to the acidic nature of silica gel.[16]

  • Check for Column Bed Deformation: A void or channel in the column packing can cause tailing. If this is suspected, the column will need to be repacked.[12]

Issue 3: Low or No Recovery of the Product

Question: I've run my column, but I can't seem to recover my nitrobenzoate ester from any of the fractions. Where did it go?

Answer: This frustrating situation usually points to one of two possibilities: your compound is either irreversibly adsorbed onto the column, or it eluted much faster or slower than you anticipated.

Underlying Causes & Mechanistic Explanation:

  • Irreversible Adsorption: Highly polar compounds can bind so strongly to the acidic sites on silica gel that they cannot be eluted with standard mobile phases. This is particularly true if your nitrobenzoate ester has other polar functional groups.

  • Compound Instability: Some organic molecules can decompose on the acidic surface of silica gel.[15]

  • Incorrect Mobile Phase Selection: A mobile phase that is not polar enough may never elute your compound. Conversely, a mobile phase that is too polar may have caused your compound to elute very quickly with the solvent front in the very first fractions.

Step-by-Step Troubleshooting Protocol:

  • Test for Compound Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour or two, and then develop it. If you see new spots or streaking that wasn't there initially, your compound may be decomposing on the silica.[15]

  • Systematic Elution Check:

    • First, concentrate your very early fractions and analyze them by TLC. It's possible the compound eluted much faster than expected.

    • If the compound is not in the early fractions, begin to systematically increase the polarity of your mobile phase. If you started with 10% ethyl acetate in hexanes, try flushing the column with 20%, then 50%, and even 100% ethyl acetate.

    • For very polar compounds, a final flush with a small amount of methanol in dichloromethane can be effective.[9] Caution: Using more than 10% methanol in your mobile phase can start to dissolve the silica gel.[9]

  • Change the Stationary Phase: If your compound is confirmed to be unstable on silica or irreversibly adsorbs, switch to a more inert stationary phase like neutral alumina or a bonded phase like diol.[17]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right stationary phase for my nitrobenzoate ester purification?

A1: For most nitrobenzoate esters, standard silica gel (60-120 mesh for gravity columns, finer for flash chromatography) is the go-to stationary phase due to its effectiveness and cost-efficiency.[18] However, the choice depends on the specific properties of your molecule:

  • Silica Gel (Normal Phase): The default choice. It separates compounds based on polarity, with more polar compounds having stronger interactions and eluting later.[17]

  • Alumina (Normal Phase): A good alternative if your compound is acid-sensitive and decomposes on silica gel.[16] It is available in acidic, neutral, and basic forms.

  • Reversed-Phase (e.g., C18-bonded silica): Used for more polar or ionizable nitrobenzoate derivatives.[14][17] Here, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[19][20] Less polar compounds are retained more strongly.

  • Phenyl-Hexyl Phases: These can be advantageous for aromatic compounds like nitrobenzoates, as they offer an additional separation mechanism through π-π interactions between the analyte and the phenyl groups of the stationary phase.

Q2: Should I use isocratic or gradient elution?

A2: The choice depends on the complexity of your sample mixture.

  • Isocratic Elution: Uses a single, constant mobile phase composition throughout the separation.[21] It is simpler to set up and is ideal when the compounds in your mixture have similar polarities and your TLC shows good separation with one solvent system.

  • Gradient Elution: The composition of the mobile phase is changed over time, typically by gradually increasing the percentage of the more polar solvent.[21][22] This is highly effective for separating complex mixtures containing compounds with a wide range of polarities.[22][23] A gradient elution can sharpen peaks of later-eluting compounds and reduce the overall run time.[21][23]

Q3: How do I scale up my purification from TLC to a preparative column?

A3: Scaling up is a systematic process.

  • Determine the Optimal TLC Conditions: Find a solvent system that gives your target compound an Rf value between 0.2 and 0.35.

  • Calculate the Required Amount of Stationary Phase: The amount of silica gel needed depends on the difficulty of the separation and the amount of crude material. A common rule of thumb is to use a mass of silica that is 30 to 100 times the mass of your crude sample.

  • Choose the Column Dimensions: The column diameter is determined by the amount of stationary phase. The length should be sufficient to allow for good separation.

  • Maintain the Same Eluent Strength: Use the same solvent system that you optimized on TLC as your initial mobile phase for the column.

Q4: My compound is a solid. How should I load it onto the column?

A4: For solid samples, you have two primary options for loading:

  • Liquid Loading: Dissolve the solid in the minimum amount of the eluent (or a solvent slightly less polar than the eluent). Use a pipette to carefully apply the concentrated solution to the top of the column bed.

  • Dry Loading: This is the preferred method for solids that are not very soluble in the mobile phase.[11] Dissolve your compound in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3 times the mass of your compound), and then remove the solvent on a rotary evaporator until you have a free-flowing powder.[11] This powder can then be carefully added to the top of the column. This technique often results in better resolution as it ensures the sample is applied as a very narrow band.

Section 3: Data and Visualization

Table 1: Recommended Starting Solvent Systems for Nitrobenzoate Esters on Silica Gel
Compound TypeNon-Polar SolventPolar SolventTypical Ratio (v/v)Target Rf
Simple Alkyl NitrobenzoatesHexanes / Petroleum EtherEthyl Acetate9:1 to 7:30.2 - 0.35
Nitrobenzoates with other non-polar groupsHexanes / Petroleum EtherDichloromethane8:2 to 5:50.2 - 0.35
Nitrobenzoates with additional polar groupsDichloromethaneEthyl Acetate9.5:0.5 to 8:20.2 - 0.35
Highly Polar NitrobenzoatesDichloromethaneMethanol9.8:0.2 to 9:10.2 - 0.35

Note: These are starting points. Always optimize using TLC for your specific compound.[4]

Diagram 1: Troubleshooting Workflow for Poor Separation

PoorSeparation cluster_TLC TLC Optimization cluster_Loading Sample Loading cluster_Packing Column Packing Start Problem: Poor Separation Check_TLC Re-evaluate TLC. Is Rf ~0.2-0.35? Are spots resolved? Start->Check_TLC Check_Loading Assess Sample Load. Is it > 5% of silica mass? Start->Check_Loading Check_Packing Inspect Column. Are there cracks or channels? Start->Check_Packing TLC_No No Check_TLC->TLC_No Suboptimal Rf TLC_Yes Yes Check_TLC->TLC_Yes Optimal Rf Loading_Yes Yes Check_Loading->Loading_Yes Overloaded Loading_No No Check_Loading->Loading_No OK Packing_Yes Yes Check_Packing->Packing_Yes Defective Packing_No No Check_Packing->Packing_No OK Optimize_Solvent Systematically vary solvent polarity. Test different solvent pairs. TLC_No->Optimize_Solvent Optimize_Solvent->Check_TLC New System Solution Resolution Improved TLC_Yes->Solution Reduce_Load Reduce sample amount or increase column size. Loading_Yes->Reduce_Load Consider_Dry_Load Use dry loading for better initial band. Loading_Yes->Consider_Dry_Load Reduce_Load->Check_Loading Adjusted Loading_No->Solution Repack_Column Repack column using a homogenous slurry. Packing_Yes->Repack_Column Repack_Column->Check_Packing New Column Packing_No->Solution

Caption: A logical workflow for diagnosing and solving poor separation issues.

Diagram 2: Interaction Mechanism on Silica Gel

Sources

Technical Support Center: Purification of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

This guide provides in-depth troubleshooting for the removal of residual starting material from Ethyl 5-fluoro-2-methyl-3-nitrobenzoate. Given that this is a specialized intermediate, this document synthesizes established principles of organic chemistry with practical, field-proven purification strategies for nitroaromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route and what residual starting materials should I expect?

A1: Ethyl 5-fluoro-2-methyl-3-nitrobenzoate is typically synthesized via electrophilic aromatic substitution, specifically the nitration of Ethyl 5-fluoro-2-methylbenzoate.[1] The reaction involves treating the starting ester with a potent nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid.[1][2]

The primary impurities you will encounter are:

  • Unreacted Starting Material: Ethyl 5-fluoro-2-methylbenzoate. This is the most common impurity, especially if the reaction has not gone to completion.

  • Regioisomers: Nitration of substituted benzene rings can sometimes yield isomers. While the directing effects of the substituents favor the 3-nitro product, small amounts of other isomers (e.g., 4-nitro or 6-nitro) might be present.

  • Dinitro Derivatives: Over-nitration can lead to the formation of dinitro-compounds, though this is less common under controlled temperature conditions.[1]

Q2: What key differences in physical properties between the product and starting material can be exploited for purification?

A2: The introduction of a nitro (-NO2) group significantly alters the molecule's physical properties. The nitro group is strongly electron-withdrawing and highly polar.

  • Polarity: Ethyl 5-fluoro-2-methyl-3-nitrobenzoate is substantially more polar than the starting material, Ethyl 5-fluoro-2-methylbenzoate. This difference is the cornerstone of successful purification by flash column chromatography.

  • Solubility & Crystal Lattice: The increased polarity and the potential for intermolecular interactions in the solid state often lead to different solubility profiles in various organic solvents. This makes recrystallization a viable purification method.[3][4] The product is typically a solid at room temperature, while the starting material may be a liquid or a lower-melting solid.

Q3: Which analytical techniques are best for assessing the purity of my product?

A3: A multi-technique approach is always recommended for robust purity assessment.[5][6]

  • Thin-Layer Chromatography (TLC): This is the quickest and most essential technique for initial assessment. Due to the polarity difference, the product will have a lower Rf value (retention factor) than the starting material on a silica gel plate. A well-chosen solvent system (e.g., Hexane/Ethyl Acetate) should show clear separation between the two spots.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and purity analysis.[8] You can quantify the amount of residual starting material by integrating characteristic peaks unique to both the product and the impurity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides high-resolution separation and confirms the molecular weight of your product and any impurities, offering an excellent measure of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point.[9] A broad melting range or a melting point lower than the literature value often indicates the presence of impurities.

Troubleshooting Guide: Removing Unreacted Starting Material

This section provides detailed protocols to address the common issue of contamination with the less-polar starting material, Ethyl 5-fluoro-2-methylbenzoate.

Problem: My NMR and TLC analyses show a significant amount of starting material in my crude product.

There are two primary methods to resolve this issue: Recrystallization and Flash Column Chromatography. The choice depends on the scale of your reaction and the relative amount of impurity.

G start Crude Product Analysis (TLC/NMR) decision Is the starting material the major component? start->decision decision2 Is the product a well-defined solid? decision->decision2 No   re_run Consider re-running the reaction under more forcing conditions. decision->re_run  Yes chromatography Purify via Flash Column Chromatography decision2->chromatography No (Oily Product)   recrystallization Purify via Recrystallization decision2->recrystallization Yes end_point Pure Product chromatography->end_point recrystallization->end_point

Caption: Decision workflow for selecting a purification method.

Method 1: Purification by Recrystallization

Principle: This technique leverages the differences in solubility between the desired product and the impurity in a chosen solvent at different temperatures.[3] The ideal solvent will dissolve the product completely at its boiling point but poorly at low temperatures, while the impurity (starting material) remains soluble even when cold.

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of your crude product in various solvents (see table below). Place a small amount of crude material in a test tube and add a few drops of solvent. Observe solubility at room temperature and then upon heating. A good solvent will dissolve the product when hot but show significant crystal formation upon cooling.[10][11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen boiling solvent to dissolve the solid completely.[12] Adding too much solvent will reduce your final yield.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent. Confirm purity using the analytical methods described in Q3.

Table 1: Suggested Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityRationale
Ethanol/Methanol 78 / 65Polar ProticOften effective for moderately polar compounds. The starting material may have higher solubility.
Isopropanol 82Polar ProticSimilar to ethanol but less polar; may offer a better solubility differential.
Ethyl Acetate 77Polar AproticA good starting point for many esters.
Toluene 111Non-polarThe product should have low solubility, but this can be effective in a mixed-solvent system.
Hexane/Ethanol Mix VariableVariableA mixed solvent system can be fine-tuned to achieve the perfect solubility profile.
Method 2: Purification by Flash Column Chromatography

Principle: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase (solvent).[13][14] The less polar starting material will travel through the silica column faster, while the more polar nitro-product will be retained longer, allowing for their separation. This method is highly effective for separating compounds with different polarities.[15][16][17]

Step-by-Step Protocol:

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate and develop it in various mixtures of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate).

    • The ideal eluent system will give a good separation between the product and starting material, with the product spot having an Rf value of approximately 0.2-0.4.[16]

  • Column Packing:

    • Select a column of appropriate size for the amount of material you need to purify.

    • Pack the column with silica gel (particle size 40-63 µm is standard for flash chromatography) as a slurry in the non-polar solvent (Hexane).[15]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). Remove the solvent and carefully add the resulting dry powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the solvent system determined from your TLC analysis. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution.

    • Collect fractions in test tubes and monitor the elution process by TLC to determine which fractions contain your pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Ethyl 5-fluoro-2-methyl-3-nitrobenzoate.

References

  • Google Patents. (n.d.). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Removal of non-aromatic impurities from a nitration process.
  • Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • NCERT. (n.d.). Purification and Criteria of Purity. Retrieved from [Link]

  • Parales, R. E., et al. (2000). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Applied and Environmental Microbiology, 66(9), 3833–3841. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • ASM Journals. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • University of Babylon. (2021). Experimental No. (4) Recrystallization. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • Oxford Academic. (n.d.). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews. Retrieved from [Link]

  • NPTEL. (n.d.). Nitration. Retrieved from [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-methoxy-2-nitrobenzoate.
  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]

  • Biotage. (2023). Get control of flash column chromatography and purify your compound first time. Retrieved from [Link]

  • St. Norbert College. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • California State University, Los Angeles. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Retrieved from [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from a laboratory to a pilot plant scale. We will address common challenges and provide practical, experience-driven solutions to ensure a safe, efficient, and scalable process.

Introduction to the Synthesis

The synthesis of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate is a critical step in the manufacturing of various pharmaceutical intermediates. The core of this process is an electrophilic aromatic substitution, specifically a nitration reaction. In this reaction, a nitronium ion (NO₂⁺), generated from a mixture of nitric acid and a strong acid catalyst like sulfuric acid, attacks the aromatic ring of ethyl 5-fluoro-2-methylbenzoate.

The directing effects of the substituents on the benzene ring (fluoro, methyl, and ethyl ester groups) are crucial for achieving the desired regioselectivity. The methyl group is an activating ortho-, para-director, the fluoro group is a deactivating ortho-, para-director, and the ethyl ester group is a deactivating meta-director. Their combined influence dictates the position of the incoming nitro group.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the synthesis of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate.

Issue 1: Low Yield and/or Incomplete Reaction

  • Question: We are observing a significant drop in yield and unreacted starting material when moving from the lab to the pilot plant. What are the likely causes and how can we mitigate this?

  • Answer: Low yield and incomplete reactions during scale-up are common challenges and can stem from several factors related to mass and heat transfer, as well as reagent stability.[1]

    • Inadequate Mixing: In larger reactors, achieving homogenous mixing of the highly viscous sulfuric acid and the organic substrate can be difficult. This leads to localized areas of low reagent concentration, slowing down the reaction rate.

      • Solution:

        • Optimize Agitation: Increase the stirrer speed and evaluate the impeller design to ensure efficient mixing. Consider installing baffles in the reactor to improve turbulence and prevent vortex formation.

        • Controlled Reagent Addition: Add the nitrating agent (mixed acid) subsurface to ensure it is immediately dispersed into the bulk reaction mixture. A slow, controlled addition rate is crucial.[2]

    • Poor Temperature Control: Nitration reactions are highly exothermic.[3] Inefficient heat removal in a larger reactor can lead to a rise in temperature, which can cause side reactions and decomposition of nitric acid. Conversely, if the temperature is too low, the reaction rate will decrease.

      • Solution:

        • Jacketed Reactor with Efficient Cooling: Ensure the pilot plant reactor has a well-designed cooling jacket and that the heat transfer fluid is circulating at an adequate flow rate.

        • Calorimetry Studies: Perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) studies to understand the heat flow of the reaction.[3] This data is essential for designing an effective cooling strategy and identifying the maximum safe addition rate of the nitrating agent.[4]

    • Nitrating Agent Decomposition: The nitronium ion is generated in situ. If the mixed acid is prepared and stored for too long, or if it is exposed to moisture, the concentration of the active nitronium ion can decrease.

      • Solution:

        • Freshly Prepare Mixed Acid: Prepare the mixture of nitric acid and sulfuric acid just before use.

        • Use of Oleum: In some cases, using oleum (fuming sulfuric acid) can increase the concentration of the nitronium ion and drive the reaction to completion, potentially improving yield and purity.[5]

Issue 2: Formation of Impurities (Isomers and Dinitro Compounds)

  • Question: Our final product is contaminated with significant levels of isomeric and dinitro impurities. How can we improve the selectivity of the reaction?

  • Answer: The formation of isomers and dinitro byproducts is a common issue in aromatic nitration. Controlling the reaction conditions is key to minimizing these impurities.[2][5]

    • Isomer Formation: The formation of unwanted isomers is often a result of poor temperature control. Higher temperatures can overcome the activation energy barrier for the formation of less-favored isomers.

      • Solution:

        • Strict Temperature Control: Maintain a consistently low reaction temperature, typically between 0-10°C, during the addition of the nitrating agent.[6]

        • Slower Addition Rate: A slower addition of the mixed acid will generate heat more slowly, allowing the cooling system to maintain the desired temperature.[2]

    • Dinitro Compound Formation: The formation of dinitro compounds occurs when the desired product undergoes a second nitration. This is more likely to happen if there are localized areas of high nitrating agent concentration or if the reaction temperature is too high.

      • Solution:

        • Stoichiometry Control: Use a slight excess of the nitrating agent, but avoid a large excess which can promote dinitration.

        • Efficient Mixing: As mentioned before, efficient mixing is crucial to avoid localized high concentrations of the nitrating agent.

    • Purification:

      • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to remove isomers and other impurities.[6][7]

Issue 3: Thermal Runaway and Safety Concerns

  • Question: We are concerned about the potential for a thermal runaway reaction during the pilot plant scale-up. What are the critical safety measures we need to implement?

  • Answer: Thermal runaway is a significant hazard in nitration reactions due to their exothermic nature.[3][8] A comprehensive safety assessment is non-negotiable before proceeding to the pilot plant scale.

    • Understanding Thermal Hazards:

      • Calorimetry Data: Utilize reaction calorimetry (RC1) and accelerating rate calorimetry (ARC) to determine key safety parameters like the heat of reaction, adiabatic temperature rise (ΔTad), and the temperature of no return (TNR).[3][4] This data will help in designing a safe process and emergency relief systems.

      • Hazard Analysis: Conduct a thorough process hazard analysis (PHA) to identify potential failure scenarios and their consequences.[9]

    • Engineering Controls:

      • Robust Cooling System: The reactor must have a reliable and adequately sized cooling system to handle the heat generated by the reaction.

      • Emergency Quenching and Venting: Have a documented and tested emergency plan that includes a quenching system (e.g., adding a large volume of cold water) and an appropriately sized emergency relief vent.

      • Redundant Monitoring: Install redundant temperature and pressure sensors with alarms and automated shutdown systems.[8]

    • Procedural Safeguards:

      • Controlled Addition: The addition of the nitrating agent should be carefully controlled and interlocked with the reaction temperature. If the temperature exceeds a set limit, the addition should automatically stop.

      • Personnel Training: All personnel involved in the pilot plant operation must be thoroughly trained on the potential hazards, standard operating procedures, and emergency response protocols.[8]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting material specifications for the pilot plant scale?

A1: The quality of your starting material, ethyl 5-fluoro-2-methylbenzoate, is critical for a successful and reproducible synthesis. For pilot plant scale, we recommend the following specifications:

  • Purity: >99.0% (by GC or HPLC) to minimize the introduction of impurities that could interfere with the reaction or complicate purification.

  • Moisture Content: <0.1% (by Karl Fischer titration) as water can dilute the mixed acid and reduce the concentration of the active nitronium ion.

  • Control of Starting Material Impurities: It is crucial to have a good understanding of the impurity profile of your starting materials as these can carry through to the final product.[10][11]

Q2: What is the optimal ratio of nitric acid to sulfuric acid in the nitrating mixture?

A2: A common and effective nitrating mixture is a 1:1 (v/v) mixture of concentrated nitric acid (65-70%) and concentrated sulfuric acid (96-98%).[6] The sulfuric acid acts as a catalyst to generate the nitronium ion from nitric acid.[12] The exact ratio may need to be optimized based on lab-scale experiments to maximize yield and minimize byproducts. For particularly stubborn reactions, the use of fuming nitric acid or oleum can be considered, but this significantly increases the hazards and requires more stringent safety precautions.[5]

Q3: What analytical techniques are recommended for in-process control and final product analysis?

A3: A robust analytical strategy is essential for monitoring the reaction progress and ensuring the quality of the final product.

  • In-Process Control (IPC):

    • Thin Layer Chromatography (TLC): A quick and simple method to monitor the disappearance of the starting material.[2]

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and byproducts.[13] This is the preferred method for accurate IPC.

  • Final Product Analysis:

    • HPLC: To determine the purity of the isolated product and quantify any impurities.[14][15]

    • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Melting Point: A simple and effective way to assess the purity of the final crystalline product.[2]

Q4: What are the key considerations for the work-up and isolation of the product at the pilot plant scale?

A4: The work-up and isolation procedures need to be carefully designed for safe and efficient operation at a larger scale.

  • Quenching: The reaction mixture is typically quenched by slowly adding it to a large volume of ice-water.[2][6] This should be done in a controlled manner to manage the exotherm from the dilution of the strong acids. The vessel used for quenching should be appropriately sized and have adequate cooling.

  • Filtration: The precipitated solid product is collected by filtration. For pilot-scale operations, a centrifuge or a filter press is more efficient than the Buchner funnel used in the lab.

  • Washing: The filter cake should be washed with cold water to remove residual acids and then with a cold organic solvent like methanol or ethanol to remove organic impurities.[2][6]

  • Drying: The product should be dried under vacuum at a moderate temperature to avoid decomposition.

Visualizations and Protocols

Experimental Workflow: Lab to Pilot Plant Scale-Up

G cluster_lab Lab Scale (grams) cluster_pilot Pilot Plant Scale (kilograms) lab_start 1. Starting Material Qualification lab_reaction 2. Benchtop Reaction Setup (Flask, Stirrer, Ice Bath) lab_start->lab_reaction lab_workup 3. Manual Work-up (Quench, Filtration) lab_reaction->lab_workup lab_purification 4. Recrystallization lab_workup->lab_purification lab_analysis 5. Final Product Analysis lab_purification->lab_analysis pilot_safety 1. Process Hazard Analysis (PHA) & Calorimetry Studies lab_analysis->pilot_safety Scale-up Decision pilot_reactor 2. Jacketed Reactor Setup (Controlled Dosing, Advanced Agitation) pilot_safety->pilot_reactor pilot_workup 3. Automated Work-up (Controlled Quench, Centrifuge) pilot_reactor->pilot_workup pilot_drying 4. Vacuum Drying pilot_workup->pilot_drying pilot_qc 5. In-Process & Final QC pilot_drying->pilot_qc

Caption: A simplified workflow for scaling the synthesis from lab to pilot plant.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_mixing Is Mixing Adequate? start->check_mixing check_temp Is Temperature Control Optimal? check_mixing->check_temp Yes optimize_agitation Optimize Agitation (Speed, Impeller) check_mixing->optimize_agitation No check_reagents Are Reagents Fresh & Dry? check_temp->check_reagents Yes improve_cooling Improve Cooling Efficiency (Jacket, Flow Rate) check_temp->improve_cooling No use_fresh_reagents Use Freshly Prepared Nitrating Agent check_reagents->use_fresh_reagents No re_evaluate Re-evaluate Reaction check_reagents->re_evaluate Yes optimize_agitation->re_evaluate improve_cooling->re_evaluate use_fresh_reagents->re_evaluate

Sources

Validation & Comparative

A Guide to the Structural Elucidation of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate: A Predictive NMR Analysis and Methodological Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate is a polysubstituted aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its precise chemical structure, particularly the substitution pattern on the benzene ring, is critical to its reactivity and function. While various analytical techniques can provide pieces of the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive method for establishing unambiguous atomic connectivity and isomeric identity.

This guide provides an in-depth, predictive interpretation of the ¹H and ¹³C NMR spectra of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate. As no fully assigned public spectrum is available, this analysis serves as a masterclass in applying fundamental NMR principles—chemical shift theory, spin-spin coupling, and substituent effects—to deduce a complex structure from scratch. We will dissect the expected signals, justify their positions and multiplicities, and explain how multi-dimensional NMR would confirm these assignments.

Furthermore, we will objectively compare the insights gained from NMR with those from alternative techniques like Fourier-Transform Infrared (FTIR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). This comparative approach underscores the synergistic power of a multi-technique workflow while highlighting the unparalleled detail provided by NMR for isomeric characterization.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following systematic numbering scheme for Ethyl 5-fluoro-2-methyl-3-nitrobenzoate is established. This convention will be used throughout the guide.

Figure 1: Molecular structure and atom numbering scheme for Ethyl 5-fluoro-2-methyl-3-nitrobenzoate.

Predictive ¹H NMR Spectrum Analysis (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the two aromatic protons, the methyl group on the ring, and the ethyl ester group.

Aromatic Region (δ 7.5 - 8.5 ppm)

The aromatic region is the most informative for confirming the substitution pattern. The presence of three strong electron-withdrawing/electronegative groups (NO₂, COOEt, F) will shift the remaining aromatic protons significantly downfield.[1]

  • Signal 1: H6 Proton (Predicted δ ≈ 8.2 ppm, doublet of doublets)

    • Chemical Shift: H6 is positioned ortho to the deshielding ester group and meta to the strongly withdrawing nitro group. This combination results in a significant downfield shift.

    • Multiplicity (dd): This proton is coupled to two different nuclei:

      • H4: A four-bond meta coupling (⁴J_HH) is expected, with a small coupling constant of approximately 2-3 Hz.[2]

      • F5: A three-bond ortho coupling (³J_HF) is also expected. This coupling is typically stronger, in the range of 6-10 Hz.[3][4]

    • Integration: 1H.

  • Signal 2: H4 Proton (Predicted δ ≈ 8.0 ppm, doublet of doublets)

    • Chemical Shift: H4 is ortho to the nitro group and meta to the fluorine atom. The strong deshielding effect of the nitro group dominates, placing it far downfield.

    • Multiplicity (dd): This proton is also coupled to two different nuclei:

      • H6: The aforementioned meta coupling (⁴J_HH) of 2-3 Hz.

      • F5: A three-bond meta coupling (⁴J_HF) is expected, typically around 5-8 Hz.

    • Integration: 1H.

Aliphatic Region (δ 1.0 - 4.5 ppm)
  • Signal 3: Ethyl Methylene Protons (H8, -O-CH₂-CH₃) (Predicted δ ≈ 4.4 ppm, quartet)

    • Chemical Shift: These protons are directly attached to the ester oxygen, resulting in a deshielded signal. The chemical shift for the methylene group in ethyl benzoate is typically around 4.2-4.4 ppm.[5][6]

    • Multiplicity (q): They are coupled to the three adjacent methyl (H10) protons, resulting in a quartet (n+1 = 3+1 = 4) with a typical ³J_HH coupling constant of ~7.1 Hz.

    • Integration: 2H.

  • Signal 4: Ring Methyl Protons (H9, Ar-CH₃) (Predicted δ ≈ 2.6 ppm, singlet)

    • Chemical Shift: The methyl group is attached to the aromatic ring. Its signal is shifted slightly downfield from typical alkyl protons due to the aromatic ring current. It is positioned ortho to both the ester and nitro groups, which will deshield it further.

    • Multiplicity (s): There are no adjacent protons, so this signal will appear as a sharp singlet. A very weak four-bond coupling to H6 (⁴J_HH) might be present but is unlikely to be resolved.

    • Integration: 3H.

  • Signal 5: Ethyl Methyl Protons (H10, -O-CH₂-CH₃) (Predicted δ ≈ 1.4 ppm, triplet)

    • Chemical Shift: This is a standard aliphatic methyl group, shifted slightly downfield by the adjacent oxygen atom's influence. The typical shift for an ethyl ester methyl group is around 1.3-1.4 ppm.[5][6]

    • Multiplicity (t): It is coupled to the two methylene (H8) protons, resulting in a triplet (n+1 = 2+1 = 3) with ³J_HH ≈ 7.1 Hz.

    • Integration: 3H.

Predicted ¹H NMR Data
Assignment Label Predicted δ (ppm) Integration Multiplicity Coupling Constants (J, Hz)
Aromatic HH6~8.21HDoublet of Doublets (dd)⁴J_H6-H4 ≈ 2.5 Hz, ³J_H6-F5 ≈ 8.0 Hz
Aromatic HH4~8.01HDoublet of Doublets (dd)⁴J_H4-H6 ≈ 2.5 Hz, ⁴J_H4-F5 ≈ 6.0 Hz
Ethyl MethyleneH8~4.42HQuartet (q)³J_H8-H10 ≈ 7.1 Hz
Ring MethylH9~2.63HSinglet (s)-
Ethyl MethylH10~1.43HTriplet (t)³J_H10-H8 ≈ 7.1 Hz

Predictive ¹³C NMR Spectrum Analysis (125 MHz, CDCl₃)

A proton-decoupled ¹³C NMR spectrum is predicted to show 10 distinct signals, as all carbon atoms in the molecule are chemically non-equivalent.

  • Carbonyl Carbon (C7): Expected to be the most downfield signal, typically in the range of δ 164-166 ppm for an aromatic ester.[7]

  • Aromatic Carbons (C1-C6): These will appear in the typical aromatic region of δ 110-155 ppm .[8]

    • C5 (C-F): The carbon directly bonded to fluorine will show a large one-bond coupling (¹J_CF ≈ 240-250 Hz) and will be significantly downfield, predicted around δ 160-163 ppm (d) .

    • C3 (C-NO₂): The carbon attached to the nitro group will also be downfield, predicted around δ 148-150 ppm .

    • C1 (C-COOEt): The ipso-carbon of the ester group is predicted around δ 132-134 ppm .

    • C2 (C-CH₃): The ipso-carbon of the methyl group is predicted around δ 138-140 ppm .

    • C4 (C-H): This carbon is ortho to the nitro group and meta to fluorine. It will exhibit a smaller C-F coupling (³J_CF) and is predicted around δ 125-127 ppm .

    • C6 (C-H): This carbon is ortho to the ester group and meta to fluorine. It will also show a C-F coupling (²J_CF) and is predicted around δ 128-130 ppm .

  • Aliphatic Carbons (C8, C9, C10):

    • C8 (-O-CH₂-): The methylene carbon of the ethyl group, attached to oxygen, is predicted around δ 61-62 ppm .[7]

    • C9 (Ar-CH₃): The ring methyl carbon is predicted around δ 18-20 ppm .

    • C10 (-CH₃): The terminal methyl of the ethyl group is predicted to be the most upfield signal, around δ 14 ppm .[7]

Predicted ¹³C NMR Data
Assignment Label Predicted δ (ppm)
CarbonylC7~165
Aromatic C-FC5~162 (d, ¹J_CF ≈ 245 Hz)
Aromatic C-NO₂C3~149
Aromatic C-CH₃C2~139
Aromatic C-COOEtC1~133
Aromatic C-HC6~129 (d, ²J_CF ≈ 20 Hz)
Aromatic C-HC4~126 (d, ³J_CF ≈ 8 Hz)
Ethyl MethyleneC8~62
Ring MethylC9~19
Ethyl MethylC10~14

Confirmation via 2D NMR Spectroscopy

While 1D NMR provides a strong predictive foundation, 2D NMR experiments like COSY and HMBC are essential for definitive assignment.

  • COSY (Correlation Spectroscopy): Would confirm H-H couplings. A cross-peak would be observed between the H8 quartet and the H10 triplet, confirming the ethyl fragment. A very weak cross-peak might be seen between H4 and H6.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals 2- and 3-bond C-H correlations, which are crucial for piecing together the molecular skeleton.

Sources

A Senior Application Scientist's Guide to Purity Assessment of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate using HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals entrenched in the rigorous landscape of drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds.

The narrative that follows is born from extensive experience in analytical chemistry, aiming to elucidate not just the "how," but the critical "why" behind the methodological choices. We will delve into the rationale for selecting a specific HPLC technique, the meticulous process of method development, and the interpretation of the resulting data, all while adhering to the stringent standards of scientific integrity and regulatory compliance.

The Critical Role of Purity in Drug Development

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have profound implications.[1][2] These unwanted chemical entities can arise from various stages, including the synthesis, purification, and storage of the drug substance.[2][3] Potential impurities in Ethyl 5-fluoro-2-methyl-3-nitrobenzoate could include starting materials, by-products from side reactions (such as isomers), intermediates, and degradation products.[2][3] The International Council for Harmonisation (ICH) guidelines provide a framework for the reporting and control of such impurities, underscoring their importance in drug safety and quality.[3][4]

Comparative Analysis of HPLC Methodologies

High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[1][5] For a molecule like Ethyl 5-fluoro-2-methyl-3-nitrobenzoate, with its moderate polarity, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach.[6][7][8]

Why Reversed-Phase HPLC?

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar.[6][8] This setup is ideal for separating compounds based on their hydrophobicity.[7][8] Ethyl 5-fluoro-2-methyl-3-nitrobenzoate, with its aromatic ring, ester group, and nitro and fluoro substituents, possesses a degree of hydrophobicity that allows for strong interaction with a nonpolar stationary phase, such as a C18 column. The separation is then achieved by eluting the compound with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[6]

An alternative, normal-phase HPLC, which utilizes a polar stationary phase and a nonpolar mobile phase, is less suitable for this application. It is generally employed for the separation of very polar compounds or for resolving isomers that are difficult to separate by reversed-phase chromatography.

A Validated HPLC Method for Purity Determination

The following is a detailed, validated HPLC method for the purity assessment of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate. This method has been designed to provide excellent resolution between the main compound and its potential impurities.

Experimental Workflow

The overall workflow for the purity assessment is depicted in the following diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent A->B Accurately C Sonicate & Dilute B->C to final volume D Inject into HPLC C->D Prepared Sample E Chromatographic Separation D->E on C18 column F UV Detection E->F at 254 nm G Integrate Peaks F->G Chromatogram H Calculate % Purity G->H Peak Areas I Generate Report H->I Final Results

Caption: High-level workflow for HPLC purity assessment.

Detailed Experimental Protocol

1. Materials and Reagents:

  • Ethyl 5-fluoro-2-methyl-3-nitrobenzoate (Reference Standard and Test Sample)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[9]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • Mobile Phase:

    • A: Deionized Water

    • B: Acetonitrile

  • Gradient Program: A gradient elution is often employed in method development to effectively separate unknown impurities with a wide range of polarities.[9] An example gradient is:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 50% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the UV absorbance of nitroaromatic compounds)

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.[9][10]

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.[9]

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the Ethyl 5-fluoro-2-methyl-3-nitrobenzoate test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 1 mL of this solution to 10 mL with the diluent.

4. Data Analysis and Purity Calculation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

According to ICH guidelines, impurities should be reported to two decimal places below 1.0% and one decimal place at and above 1.0%.[3]

Comparative Data and Interpretation

To illustrate the effectiveness of the HPLC method, consider the following hypothetical data comparing two different batches of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate.

Parameter Batch A Batch B (Hypothetical Alternative) ICH Q3A Threshold
Purity (%) 99.8598.50-
Impurity 1 (RT 4.2 min) 0.08%0.75%Identification: >0.10%
Impurity 2 (RT 6.8 min) 0.04%0.50%Reporting: >0.05%
Unknown Impurity (RT 9.1 min) Not Detected0.25%Identification: >0.10%
Total Impurities (%) 0.121.50-

Interpretation of Results:

  • Batch A demonstrates high purity, with all individual impurities well below the ICH identification threshold of 0.10%.[2]

  • Batch B , in contrast, shows a significantly lower purity.

    • Impurity 1 and Impurity 2 are above the reporting threshold and require identification.[4]

    • The unknown impurity at 9.1 minutes is also above the identification threshold and would necessitate structural elucidation (e.g., using LC-MS).

    • The total impurity level in Batch B is substantially higher, which could impact the quality and safety of the final drug product.

This comparative analysis underscores the importance of a robust HPLC method to ensure batch-to-batch consistency and adherence to regulatory standards.

Potential Impurities and Their Origins

Understanding the potential impurities is crucial for developing a specific and stability-indicating HPLC method. For Ethyl 5-fluoro-2-methyl-3-nitrobenzoate, potential impurities could include:

  • Isomeric Impurities: Positional isomers (e.g., Ethyl 3-fluoro-2-methyl-5-nitrobenzoate) can be formed during the nitration step of the synthesis.

  • Starting Materials: Unreacted starting materials may carry through the synthesis.

  • By-products: Dinitro-substituted compounds or other side-reaction products can occur if reaction conditions are not carefully controlled.[11]

  • Degradation Products: The ester linkage could be susceptible to hydrolysis under certain conditions, leading to the formation of 5-fluoro-2-methyl-3-nitrobenzoic acid.

The developed HPLC method must be able to resolve the main peak from all these potential impurities to be considered "stability-indicating."

Method Validation: A Cornerstone of Trustworthiness

A self-validating system is one where the analytical method has been rigorously tested to ensure it is fit for its intended purpose.[5] Method validation is performed according to ICH Q2(R1) guidelines and typically includes the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12] This is demonstrated by the separation of the main peak from all known impurities and degradation products.

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[12]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[13]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate is a critical determinant of the quality and safety of the final pharmaceutical product. This guide has provided a comprehensive framework for the assessment of its purity using a scientifically sound and validated reversed-phase HPLC method. By understanding the principles behind the chosen methodology, meticulously developing and validating the analytical procedure, and correctly interpreting the resulting data, researchers and drug development professionals can ensure the integrity of their work and contribute to the development of safe and effective medicines.

References

  • U.S. Pharmacopeia. Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis. Available from: [Link]

  • Pharmaguideline. Principle of HPLC | HPLC System Working Explained. Available from: [Link]

  • Google Patents. US4506089A - Preparation of methyl m-nitrobenzoate.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available from: [Link]

  • ResearchGate. Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available from: [Link]

  • European Medicines Agency. ICH Q3B(R2) Impurities in New Drug Products. Available from: [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link]

  • ResearchGate. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]

  • LCGC International. How Reversed-Phase Liquid Chromatography Works. Available from: [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]

  • IOSR Journal of Pharmacy. An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Available from: [Link]

  • YouTube. Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Available from: [Link]

  • ResearchGate. A Sensitive HPLC Method of determination of 2-Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. Available from: [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available from: [Link]

  • KnowBand. Synthesis Of Methyl 3 Nitrobenzoate. Available from: [Link]

  • Journal of Analytical Methods in Chemistry. Development and validation of a new RP-HPLC method for organic explosive compounds. Available from: [Link]

  • IKEV. ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available from: [Link]

  • University of South Alabama. Preparation of Methyl 3-nitrobenzoate. Available from: [Link]

  • ResearchGate. Reverse Phase High-performance Liquid Chromatography: A Comprehensive Review of Principles, Instrumentation, Analytical Procedures, and Pharmaceutical Applications. Available from: [Link]

  • Reddit. What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? Available from: [Link]

  • National Institutes of Health. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Available from: [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available from: [Link]

  • SMT. HPLC Separation Guide. Available from: [Link]

  • Agilent. USP General Chapter <1058>. Available from: [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]

  • World Journal of Pharmaceutical Research. development and validation of gc-ms method for the trace level determination of potential genotoxic. Available from: [Link]

  • Cenmed Enterprises. Ethyl 3-fluoro-2-nitrobenzoate (C007B-521111). Available from: [Link]

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A Comparative Analysis for the Synthetic Chemist: Methyl vs. Ethyl 5-fluoro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the nuanced selection of intermediates is paramount to the success of a synthetic campaign. The choice between homologous esters, such as methyl and ethyl variants, can significantly influence reaction kinetics, purification strategies, and even the ultimate biological activity of the target molecule. This guide provides a detailed comparative analysis of methyl 5-fluoro-2-methyl-3-nitrobenzoate and its ethyl counterpart, offering experimental insights and predictive data to inform the selection process for researchers, scientists, and drug development professionals.

Introduction: Structure and Rationale for Comparison

Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a documented intermediate in organic synthesis, valued for its array of functional groups that allow for diverse chemical transformations.[1] The strategic placement of a fluorine atom, a nitro group, and a methyl group on the benzene ring creates a unique electronic and steric environment. The corresponding ethyl ester, while less documented, represents a logical alternative for modifying the physicochemical properties of the molecule.

This comparison will delve into the synthesis, physicochemical properties, spectral characteristics, and predicted reactivity of these two esters, providing a framework for rational selection in a research and development context.

Physicochemical Properties: A Tale of Two Esters

PropertyMethyl 5-fluoro-2-methyl-3-nitrobenzoateEthyl 5-fluoro-2-methyl-3-nitrobenzoate (Predicted)Justification for Prediction
Molecular Formula C₉H₈FNO₄C₁₀H₁₀FNO₄Addition of a CH₂ group.
Molecular Weight 213.16 g/mol 227.19 g/mol Increased by the mass of CH₂ (14.03 g/mol ).[4]
Boiling Point 297.7 ± 40.0 °C (Predicted)[1]Higher than the methyl esterIncreased molecular weight and van der Waals forces lead to a higher boiling point.[3]
Density 1.335 ± 0.06 g/cm³ (Predicted)[1]Slightly lower than the methyl esterThe increase in volume may slightly outpace the increase in mass.
Solubility Slightly soluble in water; Soluble in DMSO and acetone[1]Less soluble in polar solvents (e.g., water), more soluble in nonpolar organic solvents (e.g., hexane)The larger alkyl group increases lipophilicity.
Polarity More polarLess polarThe ethyl group is less electron-withdrawing than the methyl group, and the increased hydrocarbon character reduces overall polarity.

Synthesis and Experimental Protocols

The synthesis of both esters originates from the common precursor, 5-fluoro-2-methyl-3-nitrobenzoic acid. The general synthetic pathway involves the nitration of 5-fluoro-2-methylbenzoic acid followed by esterification.

General Synthetic Workflow

Synthesis_Workflow General Synthetic Workflow A 5-Fluoro-2-methylbenzoic Acid B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 5-Fluoro-2-methyl-3-nitrobenzoic Acid B->C D Esterification C->D Step 2 E Methyl 5-fluoro-2-methyl-3-nitrobenzoate D->E Methanol, Acid Catalyst F Ethyl 5-fluoro-2-methyl-3-nitrobenzoate D->F Ethanol, Acid Catalyst G Purification (Chromatography/Recrystallization) E->G F->G H Characterization (NMR, IR, MS, MP) G->H

Caption: General workflow for the synthesis of methyl and ethyl 5-fluoro-2-methyl-3-nitrobenzoate.

Detailed Experimental Protocol: Synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

This protocol is adapted from established literature procedures.[1]

  • Nitration of 5-fluoro-2-methylbenzoic acid:

    • To a solution of concentrated sulfuric acid (700 mL), add 5-fluoro-2-methylbenzoic acid (80g, 520 mmol) portionwise at -5 to 0 °C.

    • Slowly add a mixture of concentrated nitric acid (60.4 g, 624 mmol) in concentrated sulfuric acid (60 mL) dropwise at -5 to 0 °C over 1.5 hours.

    • Stir the mixture at this temperature for 2 hours. Monitor the reaction by TLC (petroleum ether/ethyl acetate = 1:1).

    • Pour the reaction mixture into crushed ice with vigorous stirring.

    • Collect the precipitate by filtration, dissolve in ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude 5-fluoro-2-methyl-3-nitrobenzoic acid.

  • Esterification:

    • Dissolve the crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g) in dry methanol (500 mL) and cool to 0 °C.

    • Add thionyl chloride (64.52 g, 542.3 mmol) dropwise.

    • Heat the mixture to reflux for 16 hours. Monitor the reaction by TLC (petroleum ether/ethyl acetate = 1:1).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel chromatography (petroleum ether to petroleum ether/ethyl acetate = 50:1) to give methyl 5-fluoro-2-methyl-3-nitrobenzoate as a white solid.

Proposed Experimental Protocol: Synthesis of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate

This proposed protocol is a logical adaptation of the methyl ester synthesis, substituting methanol with ethanol.

  • Nitration: Follow the same procedure as for the synthesis of the methyl ester precursor.

  • Esterification:

    • Dissolve the crude 5-fluoro-2-methyl-3-nitrobenzoic acid (equivalent molar amount to the methyl ester synthesis) in dry ethanol (500 mL) and cool to 0 °C.

    • Add thionyl chloride (1.1 equivalents) dropwise.

    • Heat the mixture to reflux. The reaction time may be slightly longer than for the methyl ester due to the slightly lower reactivity of ethanol. Monitor the reaction by TLC.

    • Work-up and purify as described for the methyl ester.

Spectral Data Comparison

Detailed experimental spectral data for both compounds is not fully available in the public domain. However, we can predict the key distinguishing features based on the principles of NMR and IR spectroscopy.

¹H NMR Spectroscopy

The primary difference in the ¹H NMR spectra will be in the signals corresponding to the ester alkyl group.

NMR_Comparison Predicted ¹H NMR Signals for Ester Moieties cluster_methyl Methyl Ester cluster_ethyl Ethyl Ester Me_ester Singlet (s) ~3.9 ppm (3H) Et_ester Quartet (q) ~4.4 ppm (2H) Et_methyl Triplet (t) ~1.4 ppm (3H)

Sources

A Researcher's Guide to Spectroscopic Analysis: Confirming Aromatic Nitration

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical synthesis, drug development, and materials science, the introduction of a nitro group onto an aromatic ring is a foundational yet critical transformation. Electrophilic aromatic nitration serves as a gateway to synthesizing a vast array of compounds, from aniline derivatives for dyes and pharmaceuticals to high-energy materials.[1] However, the success of this reaction is not merely assumed upon completion; it must be rigorously verified. This guide provides an in-depth, practical comparison of the spectroscopic signatures of an aromatic starting material and its nitrated product, using the classic nitration of benzene to nitrobenzene as our model system. Our objective is to move beyond simple data reporting and explain the causality behind the observed spectral changes, empowering researchers to interpret their results with confidence.

The Underlying Chemistry: Electrophilic Aromatic Substitution

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). The reaction typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The role of the stronger acid, H₂SO₄, is to protonate the nitric acid, facilitating the loss of a water molecule to generate the potent electrophile: the nitronium ion (NO₂⁺) .[1][2] This highly reactive species is then attacked by the π-electron system of the aromatic ring.

The mechanism proceeds in two key steps:

  • Electrophilic Attack: The aromatic ring's nucleophilic π-electrons attack the electrophilic nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon bearing the new nitro group, restoring the ring's aromaticity and yielding the final nitrated product.[1]

Nitration_Mechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O Benzene Benzene Ring NO2+->Benzene SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex + NO₂⁺ Nitrobenzene Nitrobenzene SigmaComplex->Nitrobenzene - H⁺ Workflow Start Starting Material (Benzene) Reaction Nitration Reaction (HNO₃ / H₂SO₄) Start->Reaction Product Crude Product (Nitrobenzene) Reaction->Product Purification Work-up & Purification Product->Purification FinalProduct Pure Product (Nitrobenzene) Purification->FinalProduct Analysis Spectroscopic Analysis FinalProduct->Analysis IR IR Spectroscopy Analysis->IR Functional Groups NMR NMR Spectroscopy (¹H & ¹³C) Analysis->NMR Chemical Environment MS Mass Spectrometry Analysis->MS Molecular Weight

Caption: Experimental and Analytical Workflow for Nitration.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is an invaluable tool for quickly identifying the presence or absence of specific functional groups by measuring their characteristic molecular vibrations. [3]The conversion of benzene to nitrobenzene is marked by the dramatic appearance of peaks corresponding to the nitro group.

  • Starting Material (Benzene): The spectrum is relatively simple. Key absorptions include C-H stretches for sp²-hybridized carbons just above 3000 cm⁻¹ and characteristic C=C stretching "overtone" bands in the 1600-1450 cm⁻¹ region.

  • Nitrated Product (Nitrobenzene): The most telling change is the emergence of two very strong and distinct peaks that are hallmarks of the NO₂ group. [4] * Asymmetric N-O Stretch: A powerful absorption appears between 1550-1475 cm⁻¹. [5][6] * Symmetric N-O Stretch: A second strong band is observed in the 1360-1290 cm⁻¹ range. [5][6] The appearance of this pair of intense peaks is one of the most reliable indicators that nitration has successfully occurred. [4]

    Vibrational Mode Benzene (Approx. Wavenumber, cm⁻¹) Nitrobenzene (Approx. Wavenumber, cm⁻¹) Significance of Change
    Aromatic C-H Stretch ~3030 ~3075 Minor shift, confirms aromatic ring is intact.
    Asymmetric NO₂ Stretch Absent ~1525 (Strong) Key indicator of nitration. [6]
    Aromatic C=C Stretch ~1479 ~1475 Relatively unchanged.
    Symmetric NO₂ Stretch Absent ~1348 (Strong) Key indicator of nitration. [6]

    | C-H Out-of-Plane Bend | ~675 | ~700, ~750 | Changes reflect altered substitution pattern. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy provides detailed information about the structure and electronic environment of a molecule. The introduction of the strongly electron-withdrawing nitro group causes significant changes in the chemical shifts of both proton (¹H) and carbon (¹³C) nuclei in the aromatic ring.

¹H NMR Spectroscopy
  • Starting Material (Benzene): Due to the high degree of symmetry, all six protons are chemically and magnetically equivalent. This results in a single, sharp signal (a singlet) in the ¹H NMR spectrum at approximately 7.3 ppm.

  • Nitrated Product (Nitrobenzene): The symmetry is broken, and the powerful deshielding effect of the NO₂ group dramatically alters the spectrum. The single peak is replaced by a more complex pattern of signals shifted significantly downfield (to a higher ppm value). [7]The electron-withdrawing nature of the nitro group pulls electron density from the ring, particularly from the ortho and para positions, leaving these protons more exposed to the external magnetic field. [7] * Ortho Protons (H2/H6): These are the most deshielded due to their proximity to the NO₂ group and appear furthest downfield.

    • Para Proton (H4): Also strongly deshielded.

    • Meta Protons (H3/H5): Least deshielded of the ring protons.

¹³C NMR Spectroscopy
  • Starting Material (Benzene): Similar to the protons, all six carbon atoms are equivalent, giving rise to a single signal at approximately 128 ppm. [8]* Nitrated Product (Nitrobenzene): The symmetry reduction results in four distinct carbon signals. The carbon directly attached to the nitro group (the ipso-carbon) is highly deshielded. The other carbons also shift based on their position relative to the electron-withdrawing substituent. [7]

    Compound Nucleus Position Approx. Chemical Shift (δ, ppm) Rationale for Change
    Benzene ¹H All 7.3 (singlet) N/A
    ¹³C All 128.4 N/A
    Nitrobenzene ¹H Ortho (H2, H6) 8.25 Strong deshielding by NO₂ group. [7]
    ¹H Para (H4) 7.71 Strong deshielding by NO₂ group. [7]
    ¹H Meta (H3, H5) 7.56 Moderate deshielding by NO₂ group. [7]
    ¹³C Ipso (C1) 148.3 Direct attachment to electron-withdrawing NO₂. [7]
    ¹³C Para (C4) 134.7 Significant deshielding. [7]
    ¹³C Meta (C3, C5) 129.4 Minor deshielding. [7]

    | | ¹³C | Ortho (C2, C6) | 123.5 | Anisotropic effects can influence the final shift. [7]|

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the definitive molecular weight of a compound and offers structural clues through its fragmentation pattern. This technique is the final piece of evidence to confirm the addition of the NO₂ group.

  • Starting Material (Benzene): The molecular ion peak (M⁺·) appears at a mass-to-charge ratio (m/z) of 78, corresponding to the molecular weight of C₆H₆.

  • Nitrated Product (Nitrobenzene): The molecular weight increases by 45 amu (the mass of NO₂ minus H). The molecular ion peak is observed at m/z = 123. [9]The fragmentation pattern is also highly characteristic. Common fragmentation pathways for nitroaromatics include the loss of NO₂ and NO radicals. [10] * Loss of NO₂: A prominent peak at m/z = 77 (123 - 46), corresponding to the stable phenyl cation (C₆H₅⁺).

    • Loss of NO: A peak at m/z = 93 (123 - 30), corresponding to the C₆H₅O⁺ ion.

Compound Key Fragment m/z Value Significance
BenzeneMolecular Ion [M]⁺·78Confirms MW of starting material.
NitrobenzeneMolecular Ion [M]⁺·123Confirms addition of one NO₂ group (mass increase of 45). [9]
[M - NO]⁺·93Characteristic fragment of nitroaromatics. [10]
[M - NO₂]⁺77Characteristic fragment, indicates loss of the nitro group. [10]

Experimental Protocols

Trustworthy data begins with a reliable protocol. The following methods describe the synthesis of nitrobenzene and the preparation of samples for analysis.

Protocol 1: Synthesis of Nitrobenzene

Safety Note: This procedure involves highly corrosive and concentrated acids and an exothermic reaction. It must be performed in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles).

  • Prepare the Nitrating Mixture: In a round-bottom flask submerged in an ice-water bath, cautiously add 8 mL of concentrated sulfuric acid to 7 mL of concentrated nitric acid with continuous stirring. [11]Allow the mixture to cool.

  • Addition of Benzene: While monitoring the temperature to keep it below 50-55°C, add 6 mL of benzene dropwise to the stirred nitrating mixture. [11][12]The reaction is exothermic and requires careful temperature control to prevent dinitration.

  • Reaction: After the addition is complete, allow the mixture to stir at a slightly elevated temperature (around 60°C) for approximately 45-60 minutes to ensure the reaction goes to completion. [11]4. Work-up: Carefully pour the reaction mixture into a beaker containing cold water. The denser nitrobenzene layer will separate.

  • Purification: Separate the organic layer using a separatory funnel. Wash it sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with water again. Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and remove the solvent to yield the nitrobenzene product.

Protocol 2: Sample Preparation for Analysis
  • IR Spectroscopy: For liquid samples like nitrobenzene, place a single drop between two salt (NaCl or KBr) plates and acquire the spectrum.

  • NMR Spectroscopy: Dissolve a small amount of the sample (5-10 mg) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) for analysis by techniques such as electron ionization (EI) or electrospray ionization (ESI).

Conclusion

The transformation of a simple aromatic starting material into its nitrated derivative is accompanied by a cascade of distinct and predictable spectroscopic changes. The appearance of strong N-O stretching bands in the IR spectrum provides the initial evidence of the nitro group's presence. This is corroborated by the pronounced downfield shifts and altered splitting patterns in both ¹H and ¹³C NMR spectra, which speak to the powerful electron-withdrawing nature of the new substituent. Finally, mass spectrometry confirms the expected increase in molecular weight and displays a characteristic fragmentation pattern. By systematically employing this multi-technique spectroscopic approach, researchers can move beyond ambiguity and achieve definitive, verifiable confirmation of their synthetic outcomes.

References

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  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

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  • University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. [Link]

  • Esteves, P. M., et al. (2002). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]

  • Dr. M. A. Shafaat. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. [Link]

  • NIST. (n.d.). Benzene, nitro-. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. [Link]

  • Tishk International University. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). [Link]

  • University of Anbar. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. [Link]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 5-fluoro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling Ethyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS No. 1342359-36-7)[1]. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes technical data from structurally similar aromatic nitro compounds and established laboratory safety protocols to provide a robust framework for personal protection. The causality behind each recommendation is explained to ensure a deep understanding of the safety measures.

Hazard Analysis: Understanding the Risk Profile

  • Skin and Eye Irritation: Many aromatic nitro compounds are known to cause skin and eye irritation.[5]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[5]

  • Potential for Allergic Skin Reaction: Some related nitroaromatic compounds have been shown to cause allergic skin reactions.[2]

  • Toxicity: The toxicological properties have not been fully investigated, but it is prudent to handle the compound as potentially harmful if ingested, inhaled, or absorbed through the skin.[5]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is paramount to ensure the safety of all laboratory personnel.

Core Personal Protective Equipment (PPE) Requirements

A risk assessment of the specific procedures being performed is crucial for determining the appropriate level of PPE.[6] However, the following table outlines the minimum recommended PPE for handling Ethyl 5-fluoro-2-methyl-3-nitrobenzoate in a laboratory setting.[6][7]

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.To protect the eyes from splashes, dust, and vapors of the chemical, which may cause serious irritation.
Skin and Body Protection A flame-resistant lab coat is recommended. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls should be considered.[7]To protect the skin and personal clothing from accidental contact with the chemical.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene) appropriate for handling aromatic nitro compounds. It is crucial to consult the glove manufacturer's compatibility chart.To prevent skin contact, which could lead to irritation or absorption of the chemical.[7][8]
Footwear Closed-toe shoes made of a non-porous material.To protect the feet from spills and falling objects.[7]
Respiratory Protection For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be necessary. However, if dust or aerosols are generated, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.To prevent inhalation of potentially harmful dust or vapors.[4]

Step-by-Step PPE Protocol: Ensuring Procedural Integrity

The effectiveness of PPE is contingent upon its correct use. The following step-by-step protocols for donning, doffing, and disposal are critical for minimizing exposure.

Donning (Putting On) PPE

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage WashHands Wash and dry hands thoroughly Inspect->WashHands 1. Pre-check LabCoat Don Lab Coat WashHands->LabCoat 2. Start Donning Respirator Don Respirator (if required) LabCoat->Respirator 3. Respiratory Protection Goggles Don Safety Goggles/Face Shield Respirator->Goggles 4. Eye Protection Gloves Don Gloves Goggles->Gloves 5. Hand Protection

Caption: Workflow for the correct sequence of donning PPE.

Doffing (Taking Off) PPE

The doffing sequence is designed to prevent cross-contamination from the potentially contaminated PPE to the user.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence cluster_cleanup Final Steps Gloves Remove Gloves Goggles Remove Safety Goggles/Face Shield Gloves->Goggles 1. Avoid touching face LabCoat Remove Lab Coat Goggles->LabCoat 2. Handle by clean surfaces Respirator Remove Respirator (if applicable) LabCoat->Respirator 3. Turn inside out Dispose Dispose of PPE in designated waste Respirator->Dispose 4. Final removal WashHands Wash hands thoroughly Dispose->WashHands 5. Decontaminate

Caption: Workflow for the correct sequence of doffing PPE to prevent contamination.

Operational and Disposal Plans

Handling and Storage
  • Handle Ethyl 5-fluoro-2-methyl-3-nitrobenzoate in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Avoid the formation of dust and aerosols.[4]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][9]

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, cover the spill with an inert absorbent material. Collect the material into a suitable container for disposal.

Disposal

All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[10]

Conclusion: A Culture of Safety

While this guide provides a comprehensive overview of the recommended personal protective equipment for handling Ethyl 5-fluoro-2-methyl-3-nitrobenzoate, it is imperative to remember that PPE is the last line of defense.[8] A strong safety culture, which includes robust engineering controls, safe work practices, and thorough training, is the foundation of a safe laboratory environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

  • Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, University of Washington. [Link]

  • Fluorine in Nitrogen . Air Products. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. [Link]

  • Personal Protective Equipment – Lab Safety . University of Nebraska-Lincoln. [Link]

  • Guidance on Fluorinated gases (F-gas) regulation 2024/573 . Euralarm. [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins . Plastics Europe. [Link]

  • PPE and Safety for Chemical Handling . ACS Material. [Link]

  • Personal Protection Equipment (PPE) in Laboratories Policy . Boston University. [Link]

  • Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98% . Cole-Parmer. [Link]

  • Methyl 3-nitrobenzoate . CAS Common Chemistry. [Link]

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